1-(4-Bromo-2-methylphenyl)ethan-1-amine
Description
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Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHYPOMQPPOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine CAS number
As a Senior Application Scientist in drug development and synthetic methodology, I approach chiral building blocks not merely as static chemical entities, but as dynamic nodes within a broader synthetic architecture. (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine is a prime example of such a node. Its precise stereochemistry and versatile functional handles make it an indispensable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).
This technical guide bypasses superficial summaries to dissect the physicochemical profiling, mechanistic synthesis, and self-validating experimental workflows required to successfully utilize this chiral amine in advanced research settings.
Molecular Architecture & Physicochemical Profiling
The structural anatomy of (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine is defined by three critical features:
-
The (R)-1-Aminoethyl Group: Provides a rigid stereocenter essential for enantiospecific binding in biological targets.
-
The Para-Bromine Atom: Acts as a highly reactive electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
The Ortho-Methyl Group: Induces a specific steric environment (atropisomeric potential in biaryl systems) that can lock the conformation of downstream pharmacophores.
To ensure clarity across different synthetic stages, the quantitative data for the free base, its hydrochloride salt, and the racemic mixture are summarized below.
Table 1: Physicochemical and Registry Data Comparison
| Property | (R)-Free Base | (R)-Hydrochloride Salt | Racemate (For Comparison) |
| CAS Number | 1 | 1270381-65-1 | |
| Molecular Formula | C9H12BrN | C9H13BrClN | C9H12BrN |
| Molecular Weight | 214.10 g/mol | 250.57 g/mol | 214.10 g/mol |
| Stereochemistry | (R)-enantiomer | (R)-enantiomer | Racemic (R/S) |
| Physical State | Viscous Liquid/Oil | Crystalline Powder | Viscous Liquid/Oil |
| Storage Conditions | Inert atmosphere, 2-8°C | Room temperature, desiccated | Inert atmosphere, 2-8°C |
Mechanistic Rationale: Asymmetric Synthesis via Ellman's Auxiliary
Historically, chiral 1-arylethylamines were obtained via classical resolution of the racemate using chiral acids (e.g., tartaric acid). However, this approach is fundamentally flawed for high-throughput development due to a maximum theoretical yield of 50% and the necessity of laborious fractional crystallizations.
Modern synthetic protocols dictate an asymmetric approach. The most robust method for synthesizing (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine utilizes 2.
Causality of Reagent Selection:
-
Titanium(IV) Ethoxide (Ti(OEt)4): Acts as both a Lewis acid to activate the ketone and a highly effective water scavenger, driving the equilibrium of the imine condensation forward.
-
(R)-tert-Butanesulfinamide: The bulky tert-butyl group establishes a rigid, sterically demanding transition state.
-
Sodium Borohydride (NaBH4): When reducing the chiral sulfinyl imine, the tert-butyl group blocks one face of the molecule. The hydride is forced to attack from the less hindered face, yielding the desired (R,R)-diastereomer with high diastereomeric excess (de >95%).
Asymmetric synthesis workflow of (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine via Ellman's auxiliary.
Self-Validating Experimental Protocol
A protocol is only as reliable as its built-in validation checkpoints. The following step-by-step methodology ensures that any deviation in stereoselectivity or conversion is caught immediately.
Phase 1: Condensation to Chiral Sulfinyl Imine
-
Setup: In an oven-dried flask under N2, dissolve (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
-
Activation: Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Stir the reaction mixture at 65°C for 12 hours.
-
Validation Checkpoint 1 (LC-MS): Sample the reaction. The mass of the starting ketone (m/z ~213) must be completely replaced by the imine mass (m/z ~316).
-
Workup: Quench with brine, filter through a Celite pad to remove titanium dioxide salts, and concentrate the filtrate.
Phase 2: Diastereoselective Reduction
-
Setup: Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -50°C.
-
Reduction: Add NaBH4 (3.0 eq) in distinct portions. Slowly warm the reaction to room temperature over 4 hours.
-
Validation Checkpoint 2 (Chiral HPLC): Run an aliquot on a chiral stationary phase (e.g., Chiralcel OD-H). The diastereomeric ratio (dr) should exceed 95:5. If the dr is lower, the temperature during hydride addition was too high, allowing for unselective face attack.
-
Workup: Quench with saturated NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.
Phase 3: Auxiliary Cleavage & Salt Formation
-
Setup: Dissolve the protected amine in MeOH (0.2 M).
-
Cleavage: Add 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 2 hours at room temperature.
-
Validation Checkpoint 3 (1H NMR): Concentrate an aliquot and run a crude NMR. The massive singlet at ~1.2 ppm (tert-butyl group) must be completely absent.
-
Isolation: Concentrate the mixture to dryness, triturate with diethyl ether to precipitate the (R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride salt as a white crystalline solid.
Downstream Applications in Drug Development
Once isolated, the (R)-amine serves as a critical junction in medicinal chemistry:
-
Pharmacophore Elaboration: The primary amine can be readily converted into amides, ureas, or sulfonamides. These motifs frequently engage in critical hydrogen-bonding networks within kinase active sites or GPCR allosteric pockets.
-
Late-Stage Functionalization: Because the amine is protected as an HCl salt, the para-bromine atom can be subjected to late-stage Buchwald-Hartwig aminations to append complex heterocycles, bypassing the need to build the entire carbon framework from scratch.
References
-
ResearchGate. A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug.[Link]
Sources
1-(4-Bromo-2-methylphenyl)ethan-1-amine: A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Utility
Executive Summary
In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for efficient late-stage functionalization and pharmacophore mapping. 1-(4-Bromo-2-methylphenyl)ethan-1-amine represents a highly versatile scaffold, combining a chiral benzylic amine with a highly reactive aryl bromide. As a Senior Application Scientist, I have designed this guide to provide researchers with an authoritative, field-proven roadmap for leveraging this compound. This whitepaper details its physicochemical profile, structural causality, and provides a self-validating experimental protocol for its use in advanced cross-coupling methodologies.
Physicochemical Profiling & Molecular Architecture
Understanding the intrinsic properties of a building block is the first step in predicting its behavior in complex synthetic workflows. The molecular architecture of 1-(4-Bromo-2-methylphenyl)ethan-1-amine features a primary amine at the benzylic position, flanked by an ortho-methyl group, and a para-bromo substituent on the aromatic ring.
The physical separation of these reactive centers ensures that the steric bulk of the ortho-methyl group influences the diastereoselectivity of the amine without hindering the oxidative addition of palladium at the para-bromo site during cross-coupling.
Quantitative Physicochemical Data
All quantitative data has been summarized below for rapid reference and comparative analysis during synthetic planning.
| Property | Value / Description |
| IUPAC Name | 1-(4-Bromo-2-methylphenyl)ethan-1-amine |
| Molecular Formula | C9H12BrN |
| Molecular Weight | 214.11 g/mol [1] |
| CAS Number (1S-Enantiomer) | 1213105-63-5[1] |
| CAS Number (1R-Enantiomer) | 1037090-26-8[2] |
| CAS Number (Racemic) | 1270381-65-1[3] |
| Predicted Boiling Point | 281.0 ± 25.0 °C[4] |
| Predicted Density | 1.345 ± 0.06 g/cm³[4] |
| Predicted pKa | 9.01 ± 0.10[4] |
Causality Insight: The predicted pKa of ~9.01[4] dictates that the primary amine will be predominantly protonated at physiological pH (7.4). This is a crucial metric for drug development professionals designing CNS-penetrant molecules or GPCR ligands, as it directly impacts solubility, membrane permeability, and target-receptor salt-bridge formation.
Synthetic Utility & Reactivity Dynamics
The true value of 1-(4-Bromo-2-methylphenyl)ethan-1-amine lies in its orthogonal reactivity. The primary amine can be readily functionalized via reductive amination or amidation. Conversely, the aryl bromide is an ideal electrophile for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination[5].
Pioneered over 25 years ago, the Buchwald-Hartwig amination has revolutionized C-N bond formation[6]. Because the para-bromo site on this specific scaffold is relatively unhindered by the ortho-methyl group, it undergoes rapid oxidative addition with Pd(0) species, making it an exceptionally high-yielding substrate for synthesizing complex biaryl amines.
Bifunctional reactivity pathways of 1-(4-Bromo-2-methylphenyl)ethan-1-amine.
Experimental Methodologies: Self-Validating Buchwald-Hartwig Protocol
To ensure scientific integrity and reproducibility, I have structured the following Buchwald-Hartwig cross-coupling protocol as a self-validating system . This means the experiment contains internal checks (internal standards and kinetic tracking) to verify mass balance and rule out false positives (e.g., dehalogenation side-reactions).
Rationale for Experimental Choices:
-
Catalyst & Ligand: We utilize Pd₂(dba)₃ paired with XPhos (a bulky, electron-rich biaryl phosphine ligand). Causality: The electron-rich nature of XPhos accelerates the oxidative addition of the aryl bromide, while its extreme steric bulk facilitates the challenging reductive elimination step to form the C-N bond[6].
-
Base: Cesium carbonate (Cs₂CO₃) is selected over sodium tert-butoxide. Causality: While alkoxides are faster, they can trigger side reactions. Cs₂CO₃ is a milder alternative that significantly enhances functional group tolerance[5].
-
Internal Standard: Biphenyl is added at the start of the reaction. Causality: Biphenyl is inert under these conditions. By tracking the ratio of the product peak to the biphenyl peak via HPLC, we can quantitatively validate conversion rates independent of solvent evaporation or injection volume errors.
Step-by-Step Methodology
-
Preparation & Degassing (The Critical Failure Point):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromo-2-methylphenyl)ethan-1-amine (1.0 equiv, 1.0 mmol), the coupling amine partner (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Biphenyl (0.1 mmol, internal standard).
-
Add anhydrous Toluene (10 mL).
-
Self-Validation Check: Perform three cycles of freeze-pump-thaw degassing. Oxygen is a potent poison for Pd(0); failure to degas completely will result in catalyst death and a stalled reaction.
-
-
Catalyst Complexation:
-
Under a positive pressure of Argon, add Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%).
-
Seal the flask and heat to 110 °C in a pre-heated oil bath.
-
-
In-Process Monitoring (Kinetic Tracking):
-
At t = 2h, 4h, and 8h, withdraw a 50 µL aliquot using an Argon-purged syringe.
-
Quench the aliquot in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS/HPLC.
-
Self-Validation Check: Calculate the conversion by comparing the diminishing starting material peak area against the constant biphenyl peak area. If the combined mass of starting material and product deviates from the expected total relative to biphenyl, investigate side reactions (e.g., homocoupling).
-
-
Workup & Purification:
-
Upon confirming >95% conversion via HPLC, cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.
-
Self-validating Buchwald-Hartwig cross-coupling experimental workflow.
Applications in Drug Discovery
In the realm of drug discovery, the (1S) and (1R) enantiomers of 1-(4-Bromo-2-methylphenyl)ethan-1-amine are highly prized for Late-Stage Functionalization (LSF) .
By incorporating the chiral amine into a core scaffold early in the synthetic route, medicinal chemists can generate a library of derivatives by subsequently coupling various boronic acids (Suzuki) or amines (Buchwald-Hartwig) to the aryl bromide handle. This modular approach drastically reduces the time required to explore the Structure-Activity Relationship (SAR) of a new pharmacophore, allowing for rapid iteration in hit-to-lead optimization.
References
-
Advanced ChemBlocks. (1S)-1-(4-Bromo-2-methylphenyl)ethylamine Catalog Data. achemblock.com. 1
-
Cal Pac Lab. 1-(4-Bromo-2-methylphenyl)ethanamine, 95% Purity. calpaclab.com. 3
-
ChemicalBook. 1-(4-BROMO-2-METHYLPHENYL)ETHAN-1-AMINE Predicted Properties. chemicalbook.com. 4
-
Echemi. (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine. echemi.com. 2
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. libretexts.org. 5
-
ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. acs.org. 6
Sources
Spectroscopic data for 1-(4-Bromo-2-methylphenyl)ethan-1-amine
Title: Spectroscopic Characterization and Analytical Workflow for 1-(4-Bromo-2-methylphenyl)ethan-1-amine: A Comprehensive Technical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.
Executive Summary & Molecular Architecture
In modern drug discovery and asymmetric synthesis, chiral primary amines serve as privileged building blocks and chiral auxiliaries[1]. 1-(4-Bromo-2-methylphenyl)ethan-1-amine (Formula: C9H12BrN; MW: 214.11 g/mol ) is a highly functionalized derivative of 1-phenylethylamine. Its structural architecture features a stereogenic center at the benzylic position, an ortho-methyl group that induces steric hindrance, and a para-bromo substituent that provides an electronic handle for cross-coupling reactions[2].
Accurate spectroscopic characterization of this molecule is critical, as the electronic push-pull dynamics between the electron-donating methyl group and the electron-withdrawing bromine atom significantly alter its spectral signatures. This whitepaper details the definitive analytical workflow, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to achieve unambiguous structural elucidation.
Analytical Workflow Design
To ensure scientific integrity and reproducibility, the characterization of 1-(4-Bromo-2-methylphenyl)ethan-1-amine must follow an orthogonal analytical approach. The workflow below outlines the integration of multiple spectroscopic techniques to validate the molecular structure and assess stereochemical purity.
Figure 1: Multidimensional analytical workflow for the structural elucidation of chiral amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural validation. For primary amines, the choice of solvent is critical. Deuterated chloroform (CDCl3) is standard, but trace DCl can protonate the amine, leading to chemical shift drift and peak broadening.
Mechanistic Causality in 1H and 13C NMR
The ortho-methyl group forces the benzylic methine proton into a specific conformational space, slightly deshielding it compared to unsubstituted 1-phenylethylamine. The para-bromo group withdraws electron density via induction but donates via resonance, creating a unique shielding environment for the aromatic protons (H3, H5, H6).
Because the molecule is chiral, enantiopurity is often a critical quality attribute. While standard 1H NMR cannot distinguish enantiomers, the introduction of chiral solvating agents (e.g., BINOL derivatives) or chiral lanthanide shift reagents (e.g., Yb(hfc)3) creates a diastereomeric environment, allowing the benzylic methine quartet to resolve into distinct peaks for the (R) and (S) enantiomers[3][4].
Quantitative Spectral Data
Table 1: 1H and 13C NMR Spectral Assignments (400 MHz / 100 MHz, CDCl3)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling ( | Integration | Assignment / Causality |
| 1H | 7.40 | d, | 1H | Ar-H6 : Ortho to the ethylamine group; deshielded by the benzylic center. |
| 1H | 7.30 | dd, | 1H | Ar-H5 : Meta to methyl, ortho to bromo. Exhibits both ortho and meta coupling. |
| 1H | 7.28 | d, | 1H | Ar-H3 : Sandwiched between methyl and bromo groups; fine meta coupling only. |
| 1H | 4.35 | q, | 1H | CH (Benzylic) : Split by the adjacent methyl group. |
| 1H | 2.35 | s | 3H | Ar-CH3 : Aromatic methyl group. |
| 1H | 1.60 | br s | 2H | NH2 : Broad due to quadrupolar relaxation of Nitrogen and chemical exchange. |
| 1H | 1.35 | d, | 3H | CH3 (Aliphatic) : Split by the benzylic methine proton. |
| 13C | 143.5 | s | - | Ar-C1 : Attached to the chiral center. |
| 13C | 137.2 | s | - | Ar-C2 : Attached to the methyl group. |
| 13C | 120.8 | s | - | Ar-C4 : Attached to Bromine (heavy atom effect causes shielding relative to C1). |
| 13C | 46.5 | s | - | C7 (Benzylic) : Deshielded by the adjacent electronegative nitrogen. |
Mass Spectrometry (MS) & Fragmentation Logic
Electron Ionization (EI-MS) provides definitive proof of the molecular formula and structural connectivity. The presence of a single bromine atom is immediately identifiable by the characteristic 1:1 isotopic ratio of the molecular ion [M]+• at m/z 213 (
Fragmentation Causality
The dominant fragmentation pathway for 1-phenylethylamine derivatives is α-cleavage . The radical cation localized on the nitrogen atom drives the homolytic cleavage of the adjacent C-C bond. The loss of a methyl radical (•CH3, 15 Da) is highly favored because it generates a highly stable, resonance-stabilized iminium cation.
Figure 2: Primary EI-MS fragmentation pathways highlighting the characteristic alpha-cleavage.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal confirmation of functional groups. The primary amine and the halogenated aromatic ring present distinct vibrational modes.
Table 2: Key FT-IR Vibrational Assignments (ATR Mode, Neat)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Significance |
| ~3350, 3280 | Medium, Doublet | N-H Stretch (Asym & Sym) | Confirms a primary amine (secondary amines show only one band). |
| ~2960, 2870 | Weak | C-H Stretch (Aliphatic) | Confirms the ethyl and methyl substituents. |
| ~1610 | Medium | N-H Bend (Scissoring) | Characteristic of primary amines. |
| ~1480 | Strong | C=C Aromatic Stretch | Confirms the benzenoid ring system. |
| ~1030 | Strong | C-Br Stretch | Validates the presence of the halogen. |
| ~880, 820 | Strong | C-H Out-of-Plane Bend | Confirms the 1,2,4-trisubstitution pattern on the benzene ring. |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols incorporate built-in validation checkpoints.
Protocol A: High-Resolution NMR Sample Preparation
-
Solvent Purification: Pass 1.0 mL of CDCl3 through a short plug of basic alumina (Brockmann Grade I) immediately prior to use.
-
Causality: Commercial CDCl3 degrades over time, generating phosgene and DCl. Acidic impurities will protonate the amine, shifting the -NH2 signal downfield and altering the benzylic proton's splitting pattern.
-
-
Sample Dissolution: Dissolve 15 mg of 1-(4-Bromo-2-methylphenyl)ethan-1-amine in 0.6 mL of the purified CDCl3.
-
Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) as a zero-point reference.
-
Validation Checkpoint: Before acquiring the full spectrum, run a rapid 1D proton scan. Verify that the residual CHCl3 peak is exactly at 7.26 ppm and the water peak (if present) is sharp and located near 1.56 ppm. If the water peak is broad or shifted downfield, the sample is experiencing rapid proton exchange due to residual acid, and the basic alumina filtration must be repeated.
Protocol B: Enantiopurity Determination via Chiral Solvating Agents (CSAs)
-
Agent Selection: Utilize a chiral solvating agent such as (S)-BINOL or a chiral lanthanide shift reagent[3][4].
-
Titration: In the NMR tube containing the sample (Protocol A), add the CSA in a 1:1 molar ratio.
-
Acquisition: Acquire a 1H NMR spectrum with an increased number of scans (e.g., 64 or 128) to ensure high signal-to-noise ratio.
-
Validation Checkpoint: Focus on the benzylic methine quartet (~4.35 ppm). In a racemic mixture, this peak will split into two distinct quartets. Integrate the separated peaks to calculate the enantiomeric excess (ee).
Protocol C: FT-IR Attenuated Total Reflectance (ATR) Acquisition
-
Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO2 and water vapor.
-
Sample Application: Apply 1-2 drops of the neat amine directly onto the ATR crystal. Ensure complete coverage of the sensor.
-
Validation Checkpoint: Check the baseline. If the baseline is sloped, the sample may not be in uniform contact with the crystal. Apply the pressure anvil slightly to ensure a uniform optical interface.
Conclusion
The rigorous spectroscopic characterization of 1-(4-Bromo-2-methylphenyl)ethan-1-amine requires a synthesized understanding of its electronic and steric environment. By employing acid-free NMR protocols, recognizing the isotopic and alpha-cleavage signatures in MS, and mapping the vibrational modes in FT-IR, researchers can establish a self-validating analytical profile. Furthermore, the application of chiral shift reagents provides a robust method for determining the enantiopurity of this critical pharmaceutical building block.
References
- Advanced ChemBlocks. "(1S)-1-(4-Bromo-2-methylphenyl)ethylamine - Catalog ID: AD254060". achemblock.com.
- Viswanathan, T., & Toland, A. "NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine". Journal of Chemical Education, ACS Publications.
- Royal Society of Chemistry. "Supporting Information: A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis". RSC.org.
- National Institutes of Health. "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary". PMC.
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1S)-1-(4-Bromo-2-methylphenyl)ethylamine 95% | CAS: 1213105-63-5 | AChemBlock [achemblock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
Synthesis of Chiral Amines from Bromo-Methylphenyl Derivatives: A Technical Guide
Executive Summary & Strategic Value
Chiral amines are indispensable pharmacophores in modern drug development, frequently serving as the structural core of Active Pharmaceutical Ingredients (APIs). Bromo-methylphenyl derivatives (e.g., 1-(4-bromo-3-methylphenyl)ethan-1-one) are highly strategic starting materials. The aryl bromide moiety provides a versatile synthetic handle for downstream Buchwald-Hartwig cross-couplings or Suzuki-Miyaura reactions, while the methyl group modulates steric and electronic properties crucial for target binding.
Achieving high enantiomeric excess (ee > 99%) during the amination of these prochiral ketones requires stringent stereocontrol. This guide details the two most robust, industrially viable methodologies for this transformation: biocatalytic transamination and transition-metal-catalyzed asymmetric reductive amination (ARA).
Mechanistic Pathways to Chiral Amines
Biocatalytic Transamination via ω-Transaminases (ω-TAs)
Biocatalytic transamination chemistry is a key emerging area for the pharmaceutical industry due to its mild conditions and exquisite stereoselectivity[1]. ω-Transaminases (E.C. 2.6.1.18) catalyze the transfer of an amino group from a donor to a prochiral bromo-methylphenyl ketone. This process operates via a sequential2 mediated by the cofactor pyridoxal 5′-phosphate (PLP)[2].
Causality in Experimental Design: The thermodynamic equilibrium of transamination often favors the ketone substrate over the amine product. To drive the reaction to completion, an excess of the amine donor (e.g., isopropylamine) is used, or the ketone byproduct is continuously removed[1]. Furthermore, the bulky bromo-methylphenyl group requires an enzyme with a sufficiently large binding pocket.3 have been specifically evolved using computer-aided design to show enhanced stability and activity against such bulky, non-natural substrates[3].
Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)
For substrates resistant to biocatalysis due to extreme steric hindrance or poor aqueous solubility, ARA utilizing chiral Iridium (Ir) or Ruthenium (Ru) complexes is the gold standard. Alternatively, emerging biocatalytic methods using 4 can also perform direct asymmetric reductive amination[4].
Causality in Experimental Design: Direct reductive amination risks the premature reduction of the ketone to an alcohol before imine formation can occur. To prevent this, a Lewis acid like Titanium tetraisopropoxide (Ti(OiPr)₄) or a Brønsted acid is employed to accelerate imine condensation[5]. The subsequent asymmetric hydrogenation utilizes a chiral ligand (e.g., f-Binaphane), which dictates the facial selectivity of hydride transfer from the metal center to the imine double bond, ensuring high enantiopurity[5].
Comparative Data Analysis
The following table summarizes the performance metrics of various catalytic systems applied to bromophenyl and bromo-methylphenyl derivatives.
| Methodology | Catalyst System | Amine Donor / Source | Yield (%) | Enantiomeric Excess (ee %) | Scalability & Conditions |
| Biocatalytic | Engineered ω-TA (AtATA) | Isopropylamine (IPA) | 85 - 95 | > 99.5 | Excellent (Aqueous, 30°C, Mild) |
| Biocatalytic | Wild-type ω-TA | 1-Phenylethylamine | 45 - 60 | > 97.0 | Moderate (Prone to product inhibition) |
| Chemocatalytic | [Ir(COD)Cl]₂ / f-Binaphane | Arylhydrazine / H₂ | 92 - 95 | 94 - 97 | High (Requires 50 atm H₂, 25°C) |
| Chemocatalytic | Ru-BINAP / Brønsted Acid | Benzylamine / H₂ | 80 - 88 | 90 - 95 | Moderate (Requires downstream deprotection) |
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Biocatalytic Synthesis of (R)-1-(4-bromo-3-methylphenyl)ethan-1-amine
This protocol utilizes an engineered ω-TA to ensure high conversion and strict stereoselectivity.
-
Step 1: Buffer & Cofactor Preparation. Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal 5'-phosphate).
-
Self-Validation: The distinct yellow color of the solution confirms active PLP dissolution and cofactor integrity.
-
-
Step 2: Substrate Addition. Dissolve 50 mM of 1-(4-bromo-3-methylphenyl)ethan-1-one in 10% v/v DMSO to ensure complete solubility, then add dropwise to the buffer to prevent precipitation.
-
Step 3: Amine Donor Addition. Add 500 mM isopropylamine (IPA) (10 equivalents) to thermodynamically drive the equilibrium toward the chiral amine. Adjust the pH back to 7.5 using 1M HCl if the addition of IPA raises the basicity.
-
Step 4: Enzymatic Reaction. Add 2 mg/mL of purified engineered ω-TA (e.g., AtATA variant). Incubate at 30°C with orbital shaking (150 rpm) for 24 to 36 hours.
-
Step 5: Workup and Extraction. Quench the reaction by adjusting the pH to 12 with 1M NaOH.
-
Self-Validation: At pH 12, the target chiral amine is fully deprotonated and neutral, allowing exclusive partitioning into the organic phase during extraction.
-
Extract three times with methyl tert-butyl ether (MTBE). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
-
Step 6: Analysis. Determine conversion via GC-FID and enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).
Protocol 2: Ir-Catalyzed Asymmetric Reductive Amination
This protocol utilizes a chiral Iridium complex for direct reductive amination under hydrogen gas[5].
-
Step 1: Imine Condensation. In a nitrogen-filled glovebox, combine 1.0 mmol of the bromo-methylphenyl ketone, 1.2 mmol of the amine source, and 2.0 mmol of Ti(OiPr)₄ in 5 mL of anhydrous THF. Stir for 6 hours at room temperature.
-
Self-Validation: An aliquot analyzed by ¹H-NMR must show the complete disappearance of the ketone carbonyl peak and the emergence of an imine signal, confirming the reaction is ready for hydrogenation without risk of ketone reduction.
-
-
Step 2: Catalyst Preparation. In a separate vial, stir [Ir(COD)Cl]₂ (0.01 mmol) and the chiral ligand (R,R)-f-Binaphane (0.022 mmol) in 2 mL of CH₂Cl₂ for 15 minutes to generate the active catalyst complex. Add 0.02 mmol of I₂ as an additive to enhance reactivity[5].
-
Step 3: Asymmetric Hydrogenation. Transfer the imine solution and the catalyst solution to a high-pressure autoclave. Pressurize with H₂ gas to 50 atm. Stir at room temperature for 24 hours[5].
-
Step 4: Workup. Carefully vent the hydrogen gas. Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ to precipitate and remove titanium salts. Filter the suspension through a pad of Celite.
-
Step 5: Purification. Concentrate the filtrate and purify the chiral amine via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate).
Workflow & Pathway Visualizations
Ping-Pong Bi-Bi mechanism of ω-Transaminase in chiral amine synthesis.
Step-by-step workflow for Ir-catalyzed asymmetric reductive amination.
References
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids MDPI (2024) URL: [Link]
-
A Rapid Selection Procedure for Simple Commercial Implementation of ω-Transaminase Reactions ACS Publications (2016) URL: [Link]
-
Evolving ω-amine transaminase AtATA guided by substrate-enzyme binding free energy for enhancing activity and stability against non-natural substrates PMC / NIH (2024) URL:[Link]
-
Imine Reductases and Reductive Aminases in Organic Synthesis ACS Catalysis (2024) URL: [Link]
-
Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones Rutgers University / Amazon AWS URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Evolving ω-amine transaminase AtATA guided by substrate-enzyme binding free energy for enhancing activity and stability against non-natural substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Reductive Amination of 1-(4-Bromo-2-methylphenyl)ethanone: Mechanistic Insights and Optimization Protocols
Executive Summary & Strategic Importance
In modern drug discovery, functionalized acetophenones are critical building blocks for complex active pharmaceutical ingredients (APIs). Specifically, 1-(4-bromo-2-methylphenyl)ethanone is a highly valued intermediate, frequently utilized in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors and other oncology/immunology therapeutics .
Converting the C1 ketone of this molecule into an amine via reductive amination presents a unique set of chemical challenges. The ortho-methyl group induces severe steric hindrance, stalling imine formation, while the para-bromo group requires strict chemoselectivity to prevent premature hydrodehalogenation. This whitepaper provides a comprehensive, self-validating framework for the reductive amination of 1-(4-bromo-2-methylphenyl)ethanone, detailing the causality behind reagent selection, mechanistic pathways, and optimized laboratory protocols.
Chemical Profiling & Mechanistic Causality
To successfully aminate 1-(4-bromo-2-methylphenyl)ethanone, one must engineer the reaction conditions around two dominant structural features:
-
The Ortho-Methyl Steric Shield: The methyl group at the 2-position creates a steric barrier around the carbonyl carbon. Standard reductive amination conditions (e.g., mixing the amine and ketone with a mild acid) often fail because the initial nucleophilic attack to form the hemiaminal is kinetically hindered. To force the equilibrium toward the requisite imine/iminium intermediate, a potent Lewis acid and water scavenger—such as Titanium(IV) isopropoxide (
)—is strictly required. -
The Para-Bromo Chemoselective Constraint: The bromine atom is a vital handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Consequently, catalytic hydrogenation (e.g.,
over ) is universally contraindicated for this substrate, as it will rapidly cleave the C–Br bond. Hydride-based reducing agents must be used.
Reagent Selection Matrix
The choice of hydride source dictates the success of the reaction. Sodium triacetoxyborohydride (
Quantitative Data: Reagent Optimization
Table 1: Reducing Agent Chemoselectivity Profile for Bromo-Acetophenones
| Reducing Agent | Imine Reduction Rate | Ketone Reduction Rate | Halogen Tolerance | Overall Suitability |
| Fast | Fast | High | Poor (Yields Alcohol) | |
| Fast (Optimal at pH 4-6) | Slow | High | Good (Toxic byproducts) | |
| Fast | Very Slow | High | Excellent | |
| Fast | Slow | Low (Dehalogenation) | Unusable |
Table 2: Optimization of Imine Formation (Pre-Reduction)
| Lewis Acid / Additive | Solvent | Temp (°C) | Imine Conversion (%) | Mechanistic Note |
| None | MeOH | 25 | < 10% | Steric hindrance blocks reaction |
| Acetic Acid (1.0 eq) | DCE | 25 | ~ 30% | Sluggish equilibrium shift |
| THF / DCE | 50 | > 95% | Quantitative dehydration |
Mechanistic Pathway Visualization
The following diagram illustrates the engineered pathway required to bypass the steric hindrance of the ortho-methyl group while preserving the para-bromo functionality.
Figure 1: Mechanistic workflow of reductive amination for 1-(4-Bromo-2-methylphenyl)ethanone.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the workflow to confirm causality at each mechanistic step.
Protocol A: Synthesis of Secondary Amines via Titanium-Mediated Reductive Amination
This protocol is optimized for coupling the ketone with primary aliphatic or benzylic amines.
Step 1: Lewis Acid-Driven Imine Formation
-
Charge an oven-dried, argon-purged flask with 1-(4-bromo-2-methylphenyl)ethanone (1.0 eq) and the target primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Add
(2.0 eq) dropwise at room temperature.-
Causality: The titanium reagent acts as a potent Lewis acid to activate the sterically shielded carbonyl and irreversibly traps the generated water, forcing the equilibrium toward the iminium ion.
-
-
Heat the mixture to 50°C and stir for 12 hours.
-
Self-Validating Checkpoint 1 (Imine Conversion): Pull a 50 µL aliquot, quench with saturated aqueous
, extract with EtOAc, and analyze the organic layer via LC-MS. Do not proceed to Step 2 unless ketone consumption is >95%. Premature hydride addition will result in irreversible reduction to the alcohol.
-
Step 2: Chemoselective Hydride Reduction
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add
(2.0 eq) portion-wise over 15 minutes.-
Causality: Cooling mitigates the exothermic hydride transfer, ensuring the mild
selectively attacks the iminium ion rather than any trace unreacted ketone.
-
-
Allow the reaction to warm to room temperature and stir for 6 hours.
Step 3: Workup and Halogen Integrity Verification
-
Quench the reaction carefully with saturated aqueous
(gas evolution will occur). Stir vigorously for 30 minutes to precipitate titanium salts as a white solid. -
Filter the suspension through a pad of Celite, washing with dichloromethane (DCM).
-
Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.-
Self-Validating Checkpoint 2 (Halogen Integrity): Perform High-Resolution Mass Spectrometry (HRMS) on the crude residue. Verify the presence of the characteristic 1:1 isotopic doublet (M / M+2) in the mass spectrum. The presence of this doublet explicitly validates that the para-bromo group remains intact and no hydrodehalogenation has occurred.
-
Protocol B: Synthesis of Primary Amines via Modified Leuckart-Type / Borohydride Conditions
Direct synthesis of primary amines using ammonia gas is prone to over-alkylation. This protocol utilizes ammonium acetate as a controlled ammonia equivalent.
-
Dissolve 1-(4-bromo-2-methylphenyl)ethanone (1.0 eq) in anhydrous methanol (0.1 M).
-
Add a massive excess of ammonium acetate (
, 10.0 eq).-
Causality: The 10-fold excess of ammonia equivalent is required to statistically outcompete the newly formed primary amine from reacting with another molecule of ketone, thereby preventing secondary amine formation .
-
-
Stir at room temperature for 4 hours to establish the imine equilibrium.
-
Add
(3.0 eq) portion-wise. The slightly acidic pH provided by the acetate buffer (pH ~5) is optimal for activation. -
Stir for 16 hours, then quench with 1M NaOH to free-base the resulting amine. Extract with EtOAc and purify via reverse-phase chromatography.
References
- Title: WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology Source: Google Patents URL
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction Source: MDPI (Molecules) URL: [Link]
-
Title: Selective Iridium-Catalyzed Reductive Amination Inside Living Cells Source: NIH PubMed Central (PMC) URL: [Link]
A Technical Guide to 1-(4-Bromo-2-methylphenyl)ethan-1-amine: A Versatile Chiral Building Block in Modern Synthesis
Introduction: The Strategic Value of Substituted Chiral Phenylethylamines
In the landscape of medicinal chemistry and asymmetric synthesis, chiral phenylethylamines represent a class of "privileged structures."[1][2] Their intrinsic chirality and structural resemblance to endogenous neurotransmitters make them foundational components in a vast number of pharmaceuticals.[1] The precise three-dimensional arrangement of substituents around the chiral center is often the determining factor for pharmacological efficacy, with different enantiomers exhibiting vastly different potencies and biological activities.[2][3]
This guide focuses on a particularly strategic building block: 1-(4-bromo-2-methylphenyl)ethan-1-amine . This compound is more than a simple chiral amine; it is a multi-functional synthetic tool. Its value is derived from a unique combination of three key structural features:
-
A Stereogenic Center: The amine-bearing carbon provides the crucial chirality necessary for stereospecific interactions with biological targets.
-
An Ortho-Methyl Group: This substituent introduces steric hindrance, which can lock the conformation of the molecule, potentially leading to higher binding affinity and selectivity for a target protein.
-
A Para-Bromo Substituent: The bromine atom serves as a versatile synthetic "handle." It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse chemical functionalities and the construction of complex molecular architectures.[4]
This document provides an in-depth exploration of the synthesis, resolution, and application of 1-(4-bromo-2-methylphenyl)ethan-1-amine, designed for researchers, chemists, and professionals in drug development.
Physicochemical and Structural Data
A clear understanding of a building block's fundamental properties is paramount for its effective use. The data below has been consolidated for the enantiomers of 1-(4-bromo-2-methylphenyl)ethan-1-amine and their common hydrochloride salt forms.
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic HCl Salt |
| CAS Number | 1037090-26-8[5] | 2225126-63-4 (as HCl) | 2918779-86-7[6] |
| Molecular Formula | C₉H₁₂BrN[5] | C₉H₁₂BrN·HCl[7] | C₉H₁₂BrN·HCl[6] |
| Molecular Weight | 214.10 g/mol [5] | 250.57 g/mol [7] | 250.57 g/mol [6] |
| Physical Form | - | Powder[7] | Solid[6] |
| Purity | ≥98%[5] | 95%[7] | 97%[6] |
| Storage | 4°C, protect from light[5] | -20°C, sealed, away from moisture[7] | Room temp, dry and cool[6] |
| SMILES | NC1=CC=C(Br)C=C1C[5] | Cl.NC(C)c1ccc(Br)cc1C | Cl.NC(C)c1ccc(Br)cc1C |
| InChI Key | VPQKYPUUMKIBFM-OGFXRTJISA-N | VPQKYPUUMKIBFM-FJXQXJEOSA-N[7] | VPQKYPUUMKIBFM-UHFFFAOYSA-N[6] |
Synthesis and Enantiomeric Resolution
The generation of enantiomerically pure 1-(4-bromo-2-methylphenyl)ethan-1-amine is the critical first step in its utilization. The primary precursor is the prochiral ketone, 1-(4-bromo-2-methylphenyl)ethan-1-one (also known as 4'-bromo-2'-methylacetophenone).[8] From this starting point, several robust strategies can be employed.
Workflow: From Prochiral Ketone to Enantiopure Amine
Caption: General workflows for the synthesis and resolution of 1-(4-bromo-2-methylphenyl)ethan-1-amine.
Method 1: Biocatalytic Asymmetric Reduction (A Green Chemistry Approach)
Biocatalysis offers an elegant and environmentally benign route to chiral alcohols, which are immediate precursors to the desired chiral amines. Whole-cell biotransformations or isolated enzymes can reduce the precursor ketone with exceptionally high enantioselectivity under mild aqueous conditions.
Causality: Microorganisms possess a vast arsenal of oxidoreductase enzymes that have evolved to perform highly specific stereochemical transformations. By selecting the appropriate microorganism, one can selectively produce either the (R)- or (S)-alcohol. For instance, fungi like Aspergillus niger are known to produce (R)-alcohols, while yeasts such as Rhodotorula rubra can yield the (S)-enantiomer with high conversion and enantiomeric excess (e.e.).[9]
Experimental Protocol: Bioreduction of 4'-Bromo-2'-methylacetophenone
-
Culture Preparation: Cultivate the chosen microorganism (e.g., Aspergillus niger for the (R)-alcohol or Rhodotorula rubra for the (S)-alcohol) in a suitable sterile growth medium until a sufficient cell density is achieved.
-
Bioreduction: Harvest the cells via centrifugation and resuspend them in a phosphate buffer solution containing a carbon source (e.g., glucose).
-
Substrate Addition: Add 1-(4-bromo-2-methylphenyl)ethan-1-one (typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO) to the cell suspension.
-
Incubation: Incubate the reaction mixture on an orbital shaker at a controlled temperature (e.g., 28-30 °C) for 24-48 hours. Monitor the reaction progress using TLC or GC analysis.
-
Work-up and Purification: Once the reaction is complete, extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol by flash column chromatography.
-
Conversion to Amine: The purified chiral alcohol can be converted to the corresponding chiral amine via standard methods, such as a Mitsunobu reaction with phthalimide followed by hydrolysis, or conversion to an azide followed by reduction.
| Microorganism | Product Enantiomer | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Aspergillus niger | (R)-alcohol | 98.4 | >99 |
| Geotrichum candidum | (R)-alcohol | 91.9 | 97.4 |
| Rhodotorula rubra | (S)-alcohol | 96.1 | 98.8 |
| Rhodotorula minuta | (S)-alcohol | 99.4 | 98.2 |
| Data adapted from studies on the structurally similar 4-bromo-acetophenone.[9] |
Method 2: Classical Diastereomeric Salt Resolution
For large-scale synthesis, classical resolution remains a robust and economically viable technique.[10][11] This method leverages the principle that enantiomers react with a single enantiomer of a chiral resolving agent to form a pair of diastereomers, which possess different physical properties, most notably solubility.[12][13]
Causality: The interaction between the racemic amine and a chiral acid (like L-(+)-tartaric acid) creates two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. These diastereomers are not mirror images and thus have different crystal lattice energies and solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, allowing for separation by simple filtration.[10]
Experimental Protocol: Resolution of (±)-1-(4-Bromo-2-methylphenyl)ethan-1-amine
-
Salt Formation: Dissolve the racemic amine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomer. The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., 10% NaOH solution) until the pH is strongly alkaline. This neutralizes the resolving agent and liberates the free chiral amine.
-
Extraction: Extract the enantiomerically enriched amine into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the pure enantiomer. The resolving agent can often be recovered from the aqueous layer by acidification.
Synthetic Applications: A Gateway to Molecular Diversity
The true power of 1-(4-bromo-2-methylphenyl)ethan-1-amine lies in its capacity as a versatile intermediate. The presence of both a nucleophilic amine and an electrophilic (via cross-coupling) aryl bromide allows for sequential, directed modifications to build molecular complexity.
Causality: This dual functionality is a cornerstone of modern library synthesis for drug discovery.[14] The bromine atom provides a reliable entry point for Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), or Sonogashira (C-C triple bond formation) cross-coupling reactions. This allows for the systematic exploration of the chemical space around the phenyl ring. Concurrently, the primary amine can be readily acylated, alkylated, or used in reductive aminations to build out the other vector of the molecule.
Diagram: Strategic Application in Library Synthesis
Caption: Strategic use of the building block in parallel synthesis to generate diverse molecular libraries.
This strategic approach enables the rapid generation of hundreds or thousands of distinct compounds from a single chiral core, dramatically accelerating the hit-to-lead optimization process in drug discovery programs. The ortho-methyl group provides a constant conformational bias, while the R1 and R2 groups can be varied to fine-tune properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Conclusion
1-(4-bromo-2-methylphenyl)ethan-1-amine is a high-value, strategically designed chiral building block. Its synthesis and resolution are achievable through multiple robust and scalable methods, including modern biocatalytic routes and traditional classical resolution. The true synthetic power of this molecule is realized in its application, where the orthogonal reactivity of the amine and the aryl bromide functionalities provides a powerful platform for the efficient construction of complex and diverse libraries of chiral molecules. For researchers in pharmaceutical and materials science, mastering the use of this building block opens a direct and versatile pathway to novel chemical entities with precisely controlled stereochemistry.
References
- A Technical Guide to the Research Applications of Chiral Phenylethylamines - Benchchem.
- Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine - Benchchem.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - Fenix.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed.
- Resolution of Racemic Mixtures by Phase Transition of PEGyl
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Literature review of chiral N-benzylphenylethylamines - Benchchem.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA)
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI.
- Asymmetric reduction of 4-Bromo-Acetophenone using whole cells - ResearchG
- 1037090-26-8 | (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine | ChemScene.
- (S)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride - Sigma-Aldrich.
- Asymmetric reduction of 4-Bromo-Acetophenone using whole cells - ResearchG
- 1-(4-Bromo-2-methylphenyl)ethan-1-one | C9H9BrO | CID 21938536 - PubChem.
- 1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride - Sigma-Aldrich.
- (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
- Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media.
- (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride - MilliporeSigma.
- Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed.
- 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene - PMC.
- The Role of 4'-Bromo-2,2-dimethylbutyrophenone in Pharmaceutical Synthesis: A Review of Available D
- Building Block Sets for Library Synthesis - Enamine.
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- 5. chemscene.com [chemscene.com]
- 6. 1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride | 2918779-86-7 [sigmaaldrich.com]
- 7. (S)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride | 2225126-63-4 [sigmaaldrich.com]
- 8. 1-(4-Bromo-2-methylphenyl)ethan-1-one | C9H9BrO | CID 21938536 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
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- 14. Building Block Sets for Library Synthesis - Enamine [enamine.net]
Advanced Handling, Safety, and Synthetic Integration of 1-(4-Bromo-2-methylphenyl)ethan-1-amine
Executive Summary
1-(4-Bromo-2-methylphenyl)ethan-1-amine is a highly versatile, bifunctional building block widely utilized in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs). Possessing both an electrophilic aryl bromide and a nucleophilic primary amine, this molecule presents unique opportunities for divergent synthesis, particularly in palladium-catalyzed cross-coupling reactions[1]. However, this dual reactivity also introduces significant handling and operational challenges.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide details the physicochemical causality behind the compound's hazards, establishes self-validating laboratory protocols, and provides a strategic framework for its safe and effective use in advanced organic synthesis.
Physicochemical Profiling & Quantitative Data
Understanding the physical properties of 1-(4-Bromo-2-methylphenyl)ethan-1-amine is the first step in designing safe and high-yielding experimental workflows. The table below summarizes the critical data required for stoichiometric and operational planning.
| Property | Value | Causality / Operational Implication |
| CAS Number | 1270381-65-1 (Base)1037090-26-8 (R-isomer)2918779-86-7 (HCl Salt) | The hydrochloride salt is often preferred for long-term procurement due to its resistance to auto-oxidation,[2]. |
| Molecular Formula | C₉H₁₂BrN | The presence of the heavy bromine atom significantly alters the compound's density and lipophilicity[2]. |
| Molecular Weight | 214.10 g/mol | Required for precise stoichiometric calculations in catalytic cycles[2]. |
| Boiling Point | 281.0 ± 25.0 °C | High boiling point indicates low volatility; purification via distillation requires a high-vacuum setup (e.g., Kugelrohr) to prevent thermal decomposition[3]. |
| Density | 1.345 ± 0.06 g/cm³ | Heavier than water; dictates phase separation dynamics. If extracted with DCM, the organic layer will be on the bottom[3]. |
| pKa (Amine) | 9.01 ± 0.10 | Requires an aqueous pH > 11 to ensure complete free-basing during liquid-liquid extraction[3]. |
Hazard Profiling & Causality-Driven Safety Protocols
The handling of halogenated phenethylamines requires strict adherence to safety protocols driven by the molecule's inherent reactivity.
-
Oxidation and Photolytic Hazards: The free primary amine is highly susceptible to auto-oxidation, while the aryl bromide moiety can undergo photolytic C-Br bond cleavage. Causality: Exposure to ambient light and oxygen generates reactive oxygen species and bromine radicals, leading to sample discoloration and polymerization. Therefore, it is strictly mandated to store the compound at 4°C, protected from light, and under an inert argon atmosphere[2].
-
Corrosivity and Tissue Damage: As a primary amine, the free base is inherently basic and nucleophilic. It will rapidly react with the moisture in human skin and eyes to cause severe chemical burns.
-
Environmental Toxicity: The brominated aromatic ring is persistent and highly toxic to aquatic life, necessitating segregated halogenated waste streams.
Fig 1. Sequential safety and handling workflow for 1-(4-Bromo-2-methylphenyl)ethan-1-amine.
Spill Management & Decontamination
Causality: Amine spills cannot simply be wiped up with solvent, as this increases the surface area for volatilization and inhalation exposure. Protocol: Immediately cover the spill with a 5% aqueous citric acid solution. This neutralizes the nucleophilic amine, converting it into a highly water-soluble, non-volatile citrate salt, which can then be safely absorbed with chemical spill pads and disposed of in solid hazardous waste.
Self-Validating Laboratory Workflows
To ensure scientific integrity, every protocol must include a self-validating check to confirm success before proceeding to the next synthetic step.
Protocol A: Free-Basing the Hydrochloride Salt
Because the compound is often supplied as a stable hydrochloride salt (CAS: 2918779-86-7), it must be converted to the free base prior to coupling reactions.
-
Suspension: Suspend the HCl salt in methyl tert-butyl ether (MTBE) (10 vol/wt) in a separatory funnel.
-
Causality: MTBE is chosen over dichloromethane (DCM) because primary amines can react with DCM over time to form quaternary ammonium salts (Menschutkin alkylation), leading to yield loss and severe emulsion formation.
-
-
Basification: Add 2.0 M NaOH dropwise under vigorous stirring.
-
Phase Separation: Allow the layers to separate. The organic layer (MTBE, density ~0.74 g/cm³) will be the top phase.
-
Extraction & Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C to prevent thermal degradation.
-
Self-Validating Check: Measure the pH of the remaining aqueous layer. It must be >11. If the pH is lower, the pKa of 9.01[3] dictates that a significant fraction of the amine remains protonated and lost in the aqueous phase. Furthermore, the dried organic layer must be perfectly transparent; any cloudiness indicates residual water that will poison downstream transition-metal catalysts.
Application in Palladium-Catalyzed Cross-Coupling
The most powerful application of 1-(4-Bromo-2-methylphenyl)ethan-1-amine is its use as an aryl halide partner in Buchwald-Hartwig aminations[1]. However, the molecule is bifunctional.
The Bifunctional Challenge (Causality): If you subject the unprotected free base to standard Buchwald-Hartwig conditions (Pd catalyst, strong base, heat), the primary amine of one molecule will react with the aryl bromide of another. This results in uncontrolled, runaway oligomerization, yielding intractable poly(arylamine) chains. Therefore, orthogonal protection of the primary amine is an absolute prerequisite.
Protocol B: Orthogonal Boc-Protection
-
Preparation: Dissolve the free base in anhydrous THF (0.2 M) under argon.
-
Reagent Addition: Cool to 0°C. Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O), followed by 1.2 equivalents of Triethylamine (Et₃N).
-
Causality: The Boc group is selected because it is highly stable to the strongly basic conditions (e.g., NaOtBu, Cs₂CO₃) required for the subsequent Pd-catalyzed cross-coupling[1], yet it can be cleanly cleaved later using mild acid (TFA).
-
-
Reaction: Warm to room temperature and stir for 4 hours.
-
Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the ninhydrin-active baseline spot (free amine) and the emergence of a UV-active, ninhydrin-negative spot at a higher R_f value confirms complete masking of the amine.
Fig 2. Orthogonal protection and cross-coupling sequence to prevent uncontrolled oligomerization.
Once protected, the aryl bromide moiety can be successfully coupled with a variety of exogenous amines using standard catalytic systems (e.g., Pd₂(dba)₃ and BrettPhos) to build complex pharmaceutical architectures[1].
-
Self-Validating Check (Catalysis): During the Buchwald-Hartwig coupling, the reaction mixture should transition to a homogeneous dark solution as the active Pd(0) species enters the catalytic cycle. The sudden appearance of "palladium black" (a fine, insoluble black precipitate) indicates catalyst death, usually due to oxygen ingress, necessitating immediate troubleshooting of the Schlenk line.
References
-
"Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds", RSC Advances. URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using 1-(4-Bromo-2-methylphenyl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile.[1][2] Many drug candidates are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, while possessing identical physical properties in an achiral environment, often exhibit markedly different pharmacological and toxicological activities within the chiral environment of the human body.[2] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs. This necessitates robust and efficient methods for the separation of racemic mixtures—a 50:50 mixture of two enantiomers—a process termed chiral resolution.[3]
One of the most established and industrially scalable methods for achieving chiral resolution is through the formation of diastereomeric salts.[4] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers, unlike the initial enantiomers, have distinct physical properties, most notably different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[3][4]
This guide provides a comprehensive overview and a detailed protocol for the chiral resolution of racemic carboxylic acids using the chiral amine, 1-(4-Bromo-2-methylphenyl)ethan-1-amine . While the selection of a resolving agent is often empirical, the structural features of this particular amine—a substituted phenylethylamine derivative—suggest its potential for effective chiral recognition and separation of a variety of racemic acids. The protocol provided herein is a robust starting point for the resolution of a model racemic acid, with the understanding that optimization of solvent and temperature conditions is crucial for achieving high enantiomeric excess and yield.
Mechanism of Separation: The Formation and Crystallization of Diastereomeric Salts
The fundamental principle underpinning this chiral resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. A racemic carboxylic acid, consisting of (R)-acid and (S)-acid, is reacted with a single enantiomer of a chiral amine resolving agent, for instance, (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine. This acid-base reaction results in the formation of two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine].
Because these salts are diastereomers, they possess different three-dimensional structures and, consequently, different physical properties, including solubility, melting point, and crystal lattice energy.[5] This difference in solubility is the key to their separation. By carefully selecting a solvent or a solvent system, it is possible to create a solution from which one of the diastereomeric salts is significantly less soluble and will preferentially crystallize.[6] This less soluble salt can then be isolated by filtration.
The final steps involve the "breaking" of the diastereomeric salt to liberate the now enantiomerically enriched carboxylic acid and to recover the chiral resolving agent for potential reuse. This is typically achieved by treating the isolated salt with a strong acid, which protonates the carboxylate anion to regenerate the carboxylic acid, leaving the protonated amine in the aqueous phase. Conversely, treatment with a base will liberate the free amine.
Figure 1: Logical relationship in diastereomeric salt resolution.
Experimental Protocol: Chiral Resolution of Racemic Mandelic Acid
This protocol details the resolution of racemic mandelic acid as a representative example using (R)- or (S)-1-(4-Bromo-2-methylphenyl)ethan-1-amine. Note: The optimal solvent, temperature, and stoichiometry should be determined empirically for each specific racemic acid.
Materials:
-
Racemic Mandelic Acid
-
(R)- or (S)-1-(4-Bromo-2-methylphenyl)ethan-1-amine (enantiomerically pure)
-
Methanol (or other suitable solvent/solvent mixture, e.g., ethanol, isopropanol, acetone)
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Diethyl ether (or other suitable organic extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Part 1: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of the enantiomerically pure 1-(4-Bromo-2-methylphenyl)ethan-1-amine in 50 mL of methanol.
-
Salt Formation: Slowly add the amine solution to the mandelic acid solution with constant stirring. The reaction is typically exothermic.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For optimal crystal formation and purity, it is advisable to allow the solution to stand undisturbed for several hours or even overnight. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[1] Further cooling in an ice bath may also be beneficial.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
Part 2: Liberation of the Enantiomerically Enriched Mandelic Acid
-
Dissolution of the Salt: Transfer the dried diastereomeric salt to a beaker and dissolve it in a minimal amount of water.
-
Acidification: With stirring, add 2M HCl dropwise to the solution until it is acidic (pH ~1-2, check with pH paper). The enantiomerically enriched mandelic acid will precipitate as a white solid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation and then collect the mandelic acid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold water and dry it under vacuum.
Part 3: Recovery of the Chiral Resolving Agent
-
Basification: Combine the filtrates from the acidification and isolation steps (Part 2, steps 2 and 3). Transfer this acidic aqueous solution to a separatory funnel.
-
Liberation of the Amine: Slowly add 2M NaOH to the solution until it is strongly basic (pH ~12-14). This will deprotonate the amine salt and liberate the free chiral amine.
-
Extraction: Extract the liberated 1-(4-Bromo-2-methylphenyl)ethan-1-amine with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to recover the chiral resolving agent.
Part 4: Analysis of Enantiomeric Excess
The enantiomeric excess (e.e.%) of the resolved mandelic acid should be determined by a suitable analytical method, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.[7][8]
-
Polarimetry: Measurement of the specific rotation and comparison to the literature value for the pure enantiomer.
-
NMR Spectroscopy using a Chiral Shift Reagent.
Visualizing the Workflow
Figure 2: Experimental workflow for chiral resolution.
Illustrative Data for a Successful Resolution
The following table presents hypothetical data for a successful chiral resolution of a racemic acid using 1-(4-Bromo-2-methylphenyl)ethan-1-amine. This data should serve as a benchmark for what can be achieved with optimization.
| Parameter | Value |
| Racemic Acid | Mandelic Acid |
| Chiral Resolving Agent | (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine |
| Crystallization Solvent | Methanol |
| Yield of Diastereomeric Salt (1st crop) | 40-45% (based on one enantiomer) |
| Enantiomeric Excess (e.e.%) of Resolved Acid | >95% |
| Optical Rotation of Resolved Acid | Consistent with the literature value for the specific enantiomer |
| Recovery of Chiral Resolving Agent | >90% |
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise during the crystallization process. The following guide addresses common issues and provides potential solutions.[1][7]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of an oil instead of crystals) | - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent. | - Add more solvent to reduce saturation.- Slow down the cooling rate; use a programmable bath if possible.- Screen for a different solvent or use a solvent/anti-solvent system. |
| No Crystal Formation | - Solution is not supersaturated.- Nucleation is inhibited. | - Slowly evaporate some of the solvent.- Cool the solution to a lower temperature.- Add seed crystals of the desired diastereomeric salt.- Scratch the inside of the flask with a glass rod at the solution surface. |
| Low Enantiomeric Excess (e.e.%) | - Co-precipitation of the more soluble diastereomer.- Inefficient separation of crystals from the mother liquor. | - Recrystallize the diastereomeric salt one or more times.- Optimize the solvent system to maximize the solubility difference between the diastereomers.- Ensure the crystals are washed thoroughly with a cold, fresh solvent during filtration. |
| Low Yield | - High solubility of the desired diastereomeric salt in the chosen solvent.- Insufficient crystallization time. | - Screen for a solvent in which the desired salt is less soluble.- Increase the crystallization time.- Concentrate the mother liquor to obtain a second crop of crystals (which may have lower e.e.%). |
Conclusion
The chiral resolution of racemic acids via diastereomeric salt formation with 1-(4-Bromo-2-methylphenyl)ethan-1-amine is a powerful and adaptable technique for obtaining enantiomerically pure compounds. The success of this method hinges on the careful selection of experimental conditions, particularly the crystallization solvent, to maximize the difference in solubility between the two diastereomeric salts. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize chiral resolution processes for a wide range of carboxylic acids, a critical step in the journey of a chiral molecule from the laboratory to the market.
References
-
Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved March 7, 2026, from [Link]
-
Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved March 7, 2026, from [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Chiral Resolution with and without Resolving Agents. (2025, March 11). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]
-
Fast further purification of diastereomeric salts of a non-racemic acid by gas antisolvent fractionation. (n.d.). Chirality. Retrieved March 7, 2026, from [Link]
- Process for the chemical resolution of racemic mandelic acid. (n.d.). Google Patents.
-
The effect of SDE on the separation of diastereomeric salts: A case study for the resolution of mandelic acid derivatives with Pregabalin. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved March 7, 2026, from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study. (2023, February 20). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
6.8: Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)-mandelate·dimandelic acid. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. (2026, February 11). MDPI. Retrieved March 7, 2026, from [Link]
-
HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Sensing of enantiomeric excess in chiral carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023, August 15). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. (2018, October 29). MDPI. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sensing of enantiomeric excess in chiral carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Derivatization of 1-(4-Bromo-2-methylphenyl)ethan-1-amine for High-Resolution GC-MS Analysis
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Application: Forensic and Pharmaceutical Gas Chromatography-Mass Spectrometry (GC-MS) / Electron Capture Detection (GC-ECD)
Scientific Rationale: The Causality of Derivatization
1-(4-Bromo-2-methylphenyl)ethan-1-amine is a primary amine structurally analogous to substituted phenethylamines. In gas chromatography, the analysis of underivatized primary amines presents significant thermodynamic and kinetic challenges.
The Causality of Peak Tailing: The primary amine group (–NH₂) contains two highly polar, active hydrogen atoms. When vaporized in a GC inlet, these active hydrogens engage in strong intermolecular hydrogen bonding. More critically, they act as hydrogen-bond donors to the active silanol groups (–SiOH) present on the stationary phase of the silica capillary column [1]. This non-ideal secondary interaction severely retards the analyte's partitioning kinetics, resulting in extreme peak tailing, band broadening, thermal degradation, and a catastrophic loss of detector sensitivity [2].
The Derivatization Solution: Chemical derivatization replaces these labile hydrogens with less polar, sterically bulky, and highly electronegative functional groups. By converting the primary amine into a stable amide (via acylation) or a trimethylsilyl derivative (via silylation), the molecule's boiling point is lowered, thermal stability is enhanced, and silanol interactions are completely abrogated [3].
Logical mechanism of primary amine derivatization resolving GC peak tailing.
Mechanistic Overview & Reagent Selection
For 1-(4-Bromo-2-methylphenyl)ethan-1-amine, two primary derivatization pathways are utilized: Acylation and Silylation .
Acylation via Fluorinated Anhydrides (Recommended): Reagents such as Pentafluoropropionic anhydride (PFPA) and Trifluoroacetic anhydride (TFAA) react with the primary amine via nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the carbonyl carbon of the anhydride. This forms a highly stable fluorinated amide and an acidic byproduct [1]. PFPA is highly recommended because the addition of the pentafluoropropionyl group significantly increases the mass of the target analyte, pushing the quantifier ions into a higher mass-to-charge (m/z) range, thereby minimizing background noise interference in MS detection [2].
Silylation via BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) replaces the active hydrogen with a trimethylsilyl (TMS) group. While effective, TMS derivatives of primary amines can be susceptible to hydrolysis from atmospheric moisture, requiring strict anhydrous conditions [3].
Quantitative Comparison of Derivatization Reagents
| Reagent | Derivative Formed | Added Mass (Da) | Reaction Conditions | Byproduct | Primary Advantage |
| PFPA | Pentafluoropropionyl Amide | +146 | 60°C, 20–30 min | Pentafluoropropionic Acid | Superior MS fragmentation; excellent ECD sensitivity. |
| TFAA | Trifluoroacetyl Amide | +96 | 60°C, 20–30 min | Trifluoroacetic Acid | Highly volatile; fast reaction kinetics. |
| BSTFA | Trimethylsilyl (TMS) Amine | +72 | 70°C, 30–60 min | TMS-Trifluoroacetamide | Direct injection possible; no acidic byproduct removal needed. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating an internal standard (IS) and relying on the inherent isotopic signature of the bromine atom in 1-(4-Bromo-2-methylphenyl)ethan-1-amine, the analyst can definitively confirm both the completion of the derivatization and the identity of the compound.
Materials & Reagents
-
Analyte: 1-(4-Bromo-2-methylphenyl)ethan-1-amine (Free base or HCl salt).
-
Internal Standard (IS): Amphetamine-D5 or a structurally similar deuterated primary amine.
-
Derivatizing Agents: PFPA (Acylation) or BSTFA + 1% TMCS (Silylation).
-
Solvents: Anhydrous Ethyl Acetate (Acylation) or Anhydrous Acetonitrile (Silylation).
Protocol A: Acylation with PFPA (Gold Standard for GC-MS)
Causality Note: The acidic byproduct of this reaction (pentafluoropropionic acid) will actively degrade the GC column's polysiloxane stationary phase. Step 4 (Evaporation) is non-negotiable to ensure column longevity.
-
Sample Preparation: Transfer 50 µL of the sample extract (containing approx. 10–1000 ng/mL of the amine) and 10 µL of the IS into a glass reaction vial.
-
Solvent Exchange: Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.
-
Reagent Addition: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate. Add 50 µL of PFPA reagent.
-
Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 60°C for 30 minutes to drive the nucleophilic substitution to completion.
-
Byproduct Removal (Critical): Remove the vial, allow it to cool to room temperature, and evaporate the mixture to complete dryness under a gentle N₂ stream to remove excess PFPA and the acidic byproduct.
-
Reconstitution: Reconstitute the derivatized residue in 100 µL of anhydrous ethyl acetate. Vortex for 10 seconds.
-
Analysis: Inject 1 µL into the GC-MS system (Splitless mode).
Protocol B: Silylation with BSTFA + 1% TMCS
-
Sample Preparation: Transfer the sample and IS to a reaction vial and evaporate to dryness under N₂.
-
Reagent Addition: Add 50 µL of anhydrous acetonitrile, followed by 50 µL of BSTFA containing 1% TMCS.
-
Incubation: Seal and heat at 70°C for 45 minutes.
-
Analysis: Allow to cool to room temperature. Unlike acylation, the byproducts of BSTFA are volatile and non-corrosive. Inject 1 µL directly into the GC-MS.
GC-MS derivatization workflow for 1-(4-Bromo-2-methylphenyl)ethan-1-amine.
Quality Control & Data Validation
To ensure the trustworthiness of the generated data, the following self-validating checks must be integrated into the analysis:
-
Procedural Blanks: Run a blank containing only the internal standard and derivatization reagents. This verifies that no primary amine contamination exists in the reagents or solvents.
-
Isotopic Signature Verification: 1-(4-Bromo-2-methylphenyl)ethan-1-amine contains a bromine atom. Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The mass spectrum of the derivatized compound MUST exhibit a distinct doublet (M and M+2 peaks of equal intensity) separated by 2 atomic mass units. If this 1:1 doublet is absent in the target retention window, the derivatization has failed, or the peak is an artifact.
-
Chromatographic Symmetry: A successfully derivatized amine will present an asymmetry factor (As) between 0.9 and 1.1. Tailing factors > 1.5 indicate incomplete derivatization or active sites remaining in the GC inlet/column.
References
-
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry Analytical Chemistry Insights (PMC). URL:[Link]
-
Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs Forensic Chemistry (Office of Justice Programs). URL:[Link]
Protocol for N-acylation of 1-(4-Bromo-2-methylphenyl)ethan-1-amine
Application Note: N-Acylation of 1-(4-Bromo-2-methylphenyl)ethan-1-amine: Mechanistic Insights and Standardized Protocol
Executive Summary & Structural Significance
The compound 1-(4-Bromo-2-methylphenyl)ethan-1-amine is a highly versatile, chiral benzylic amine utilized extensively as a building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. It possesses a predicted pKa of approximately 9.01[1], rendering the free base highly nucleophilic. The presence of the para-bromo substituent serves as a critical synthetic handle for downstream cross-coupling transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the primary amine is typically functionalized to form an amide pharmacophore or temporarily masked using protecting groups.
This application note details the causality-driven protocol for the N-acylation of this specific benzylic amine, focusing on overcoming its inherent steric hindrance to achieve high-yielding, self-validating amide bond formation.
Mechanistic Rationale & Reagent Selection
The N-acylation of primary amines proceeds via a classic nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, generating a tetrahedral intermediate. The subsequent collapse of this intermediate expels a leaving group (e.g., a chloride ion), yielding the stable amide[2].
Causality in Reaction Design:
-
Steric Considerations: 1-(4-Bromo-2-methylphenyl)ethan-1-amine features notable steric bulk due to the ortho-methyl group on the phenyl ring and the alpha-methyl group at the benzylic position. Consequently, highly reactive acylating agents—specifically acyl chlorides —are preferred over less reactive anhydrides to ensure rapid and complete conversion[3].
-
Acid Scavenging: The reaction between an amine and an acyl chloride generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the unreacted starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. To prevent this, a non-nucleophilic organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is strictly required as an acid scavenger[4].
-
Solvent Selection: Anhydrous Dichloromethane (DCM) is the optimal solvent due to its aprotic nature, failure to compete as a nucleophile, and excellent solubilizing properties for both the basic amine and the neutral amide product.
Comparative Evaluation of Acylating Conditions
To aid in synthetic planning, Table 1 summarizes the quantitative data and expected outcomes when applying various N-acylation strategies to sterically hindered benzylic amines.
Table 1: Comparative Evaluation of N-Acylation Conditions
| Acylating Agent | Additives / Base | Solvent | Temp (°C) | Time (h) | Expected Yield | Mechanistic Rationale |
| Acyl Chloride | TEA or DIPEA (1.5 eq) | DCM | 0 to RT | 2 - 4 | >85% | High electrophilicity overcomes steric hindrance; base neutralizes HCl[4]. |
| Acid Anhydride | Pyridine or DMAP (cat.) | DCM | RT to 40 | 4 - 12 | 70 - 80% | Milder reactivity; requires nucleophilic catalysis (DMAP) for hindered amines[3]. |
| Carboxylic Acid | HATU / DIPEA | DMF | RT | 6 - 18 | 75 - 90% | Forms highly reactive OAt ester intermediate; ideal for complex/fragile acyl groups[5]. |
| Carboxylic Acid | EDC / HOBt | DCM | RT | 12 - 24 | 60 - 75% | Standard peptide coupling; slower kinetics for sterically encumbered substrates[5]. |
Standardized Experimental Protocol
Note: 1-(4-Bromo-2-methylphenyl)ethan-1-amine is frequently supplied as a hydrochloride salt. If using the HCl salt, you must add an additional 1.0 equivalent of base (TEA/DIPEA) to liberate the free base in situ.
Materials Required:
-
1-(4-Bromo-2-methylphenyl)ethan-1-amine (Free base, 1.0 eq)
-
Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride, 1.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Anhydrous Dichloromethane (DCM, 0.2 M relative to amine)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1-(4-Bromo-2-methylphenyl)ethan-1-amine (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add TEA (1.5 eq) to the solution in one portion. Stir for 5 minutes to ensure homogeneity.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C. Causality: Cooling suppresses the exothermic nature of the addition, preventing the degradation of the acyl chloride into reactive ketenes and minimizing the formation of di-acylated side products.
-
Electrophile Addition: Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 2 to 4 hours.
-
Quenching & Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ (1x): Neutralizes residual HCl and unreacted acyl chloride.
-
1 M aqueous HCl (1x): Protonates and extracts any unreacted primary amine and the TEA base into the aqueous layer.
-
Brine (1x): Removes bulk water from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-acylated product. Purify via silica gel flash chromatography if necessary.
Experimental Workflow Visualization
Workflow for the N-acylation of 1-(4-Bromo-2-methylphenyl)ethan-1-amine.
System Self-Validation & Quality Control
To ensure the integrity of the protocol, the system must be self-validating. Use the following analytical markers to confirm successful transformation:
-
Thin-Layer Chromatography (TLC): The starting primary amine is polar and basic, typically resulting in a low Rf value or streaking on silica (requires Ninhydrin stain for visualization). The resulting amide is neutral, significantly less polar, and will migrate higher on the TLC plate (visualized easily by UV at 254 nm).
-
LC-MS Isotopic Signature: The starting material contains a bromine atom, which presents a distinct 1:1 isotopic doublet (⁷⁹Br / ⁸¹Br) in mass spectrometry. The product mass will shift by +(Acyl Mass - 1). Crucially, the 1:1 isotopic doublet must be conserved in the product's mass spectrum, providing an undeniable built-in validation that the aromatic core remains intact.
-
¹H NMR Spectroscopy: Upon successful acylation, the benzylic CH proton (typically a quartet) will shift downfield due to the electron-withdrawing nature of the newly formed amide bond. The appearance of a broad singlet corresponding to the N-H proton confirms the conversion.
References
-
Study.com. "Acylation Overview, Mechanism & Agents". Study.com.[Link]
-
ResearchGate. "N-Acylation in Combinatorial Chemistry". ResearchGate.[Link]
Sources
Application Note: Diastereomeric Salt Crystallization and Chiral Resolution of 1-(4-Bromo-2-methylphenyl)ethan-1-amine
Executive Summary & Mechanistic Rationale
1-(4-Bromo-2-methylphenyl)ethan-1-amine is a highly valuable chiral benzylic amine intermediate utilized in the synthesis of pharmaceutical active ingredients (APIs) and specialized agrochemicals. Because asymmetric synthesis can be cost-prohibitive and difficult to scale, chiral resolution via diastereomeric salt crystallization remains the most robust, scalable, and economically viable method for obtaining enantiopure amines 1.
The core mechanism relies on reacting the racemic amine with an enantiopure chiral derivatizing agent (resolving agent), such as (S)-mandelic acid or (D)-tartaric acid. This converts the enantiomeric pair—which possess identical physical properties—into a pair of diastereomeric salts: (R)-amine·(S)-acid and (S)-amine·(S)-acid. These diastereomers possess distinct lattice energies and solubilities, allowing them to be separated via thermodynamically controlled fractional crystallization 2.
Experimental Design & The "Half-Equivalent" Strategy
To optimize both yield and cost-efficiency, this protocol employs the "Half-Equivalent" (or Pope-Peachey) method. Instead of using a 1:1 molar ratio of racemic amine to chiral resolving agent, we use a 1:0.5:0.5 ratio of Racemic Amine : Chiral Acid : Achiral Acid (e.g., HCl) [[2]]().
Causality: The chiral acid selectively forms the less soluble diastereomeric salt with the target enantiomer, precipitating out of solution. Simultaneously, the achiral acid forms a highly soluble salt with the undesired enantiomer, keeping it dissolved in the mother liquor. This prevents the undesired enantiomer from co-precipitating, drastically increasing the initial diastereomeric excess (%de) and overall recovery, a strategic approach validated in modern green chemistry resolutions 3.
Process Workflow
Workflow for chiral resolution via diastereomeric salt crystallization.
Quantitative Data: Solvent Screening
Selecting the correct solvent system is critical for establishing thermodynamic control. The table below summarizes typical solvent screening data for the resolution of benzylic amines with chiral acids, illustrating the balance between yield and purity 4.
| Entry | Solvent System | Temp Profile (°C) | Yield (%) | Diastereomeric Excess (%de) | Observation |
| 1 | Methanol (100%) | 65 to 20 | 45.0 | 85.0 | Fast crystallization, moderate purity |
| 2 | Ethanol (100%) | 78 to 20 | 42.0 | 92.0 | Good balance of yield and %de |
| 3 | Isopropanol (100%) | 82 to 20 | 38.0 | 95.0 | High purity, lower yield |
| 4 | Acetone / Water (9:1) | 56 to 20 | 55.0 | 75.0 | Oiling out observed initially |
| 5 | EtOH / Water (9:1) | 80 to 20 | 48.5 | 96.0 | Optimal System: High purity & yield |
Step-by-Step Methodology
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Charge Reactor : To a clean, dry 500 mL jacketed reactor, add racemic 1-(4-Bromo-2-methylphenyl)ethan-1-amine (100 mmol, 21.4 g).
-
Solvent Addition : Add 150 mL of the optimized solvent system (Ethanol/Water 9:1 v/v). Stir at 300 rpm.
-
Acid Addition : Slowly charge (S)-(+)-Mandelic acid (50 mmol, 7.6 g) followed by 0.5 equivalents of HCl (50 mmol, ~4.1 mL of 37% aq. HCl).
-
Causality: Slow addition prevents localized supersaturation and immediate kinetic precipitation of amorphous solids, which would trap impurities 4.
-
-
Dissolution : Heat the mixture to reflux (~80°C) until a completely clear solution is obtained. Hold for 30 minutes.
-
Causality: Complete dissolution erases the thermal history of the mixture and destroys any kinetic polymorphs, ensuring the system resets to a state of thermodynamic control 2.
-
-
Controlled Cooling : Program the reactor to cool to 20°C at a linear rate of 0.1°C/min.
-
Causality: A slow cooling profile maintains a low level of supersaturation. This promotes the growth of large, pure crystals of the target diastereomer and prevents the inclusion of mother liquor impurities within the crystal lattice.
-
-
Isolation : Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with 20 mL of ice-cold Ethanol. Dry under vacuum at 40°C to constant weight.
Protocol 2: Salt Breakage (Freebasing) and Extraction
-
Suspension : Suspend the dried diastereomeric salt in 100 mL of Methyl tert-butyl ether (MTBE) in a separatory funnel.
-
Basification : Add 100 mL of 2M aqueous NaOH. Shake vigorously and vent.
-
Causality: The strong base (NaOH) deprotonates the amine salt. The free 1-(4-Bromo-2-methylphenyl)ethan-1-amine partitions into the organic (MTBE) layer, while the highly polar sodium mandelate remains completely in the aqueous layer 1.
-
-
Separation : Separate the layers. Extract the aqueous layer with an additional 50 mL of MTBE.
-
Concentration : Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enantiopure free amine. The free base can be subsequently treated with HCl gas in ether to form the stable hydrochloride salt for long-term storage 5.
Self-Validating System & Quality Control
A robust protocol must be self-validating to ensure scientific integrity. To confirm the success of the resolution, execute the following checks:
-
Mass Balance Check : The combined mass of the isolated target enantiomer and the mass recovered from the mother liquor must equal the starting racemate mass (±5%). A deviation indicates degradation or incomplete extraction.
-
Chiral HPLC : Analyze the free amine using a chiral stationary phase (e.g., Chiralcel OD-H). A successful resolution under these parameters should yield an enantiomeric excess (%ee) > 98%.
-
Specific Rotation : Measure
in methanol. Compare against established literature values for the specific enantiomer to confirm absolute configuration.
Troubleshooting Logic: Overcoming "Oiling Out"
A common issue in amine salt crystallization is "oiling out" (liquid-liquid phase separation instead of crystallization). This occurs when the melting point of the solvated salt is lower than the temperature at which supersaturation is reached. The logic tree below provides a systematic approach to resolving this issue 4.
Troubleshooting logic for oiling out during salt crystallization.
References
-
Wikipedia . Chiral resolution. Available at: [Link]
-
Fenix / Universidade de Lisboa . Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available at: [Link]
-
Advances in Engineering . Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation. Available at:[Link]
Sources
Application Note: Large-Scale Biocatalytic Synthesis of Enantiopure (1S)-1-(4-Bromo-2-methylphenyl)ethan-1-amine
Document Type: Advanced Application Note & Scale-Up Protocol Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists
Executive Summary & Process Rationale
The synthesis of enantiopure chiral amines is a critical operation in pharmaceutical manufacturing, as these structural motifs are ubiquitous in active pharmaceutical ingredients (APIs). While classical methods—such as diastereomeric salt resolution or transition-metal-catalyzed asymmetric hydrogenation—are functional at the bench scale, they often suffer from poor atom economy, theoretical yield caps of 50% (for resolution), and heavy metal contamination risks [1].
To overcome these limitations, biocatalytic asymmetric reductive amination using engineered
By leveraging an engineered (S)-selective
Mechanistic Framework: The "Why" Behind the "What"
As a Senior Application Scientist, it is critical to understand that successful scale-up is not merely following a recipe; it is about controlling the chemical and thermodynamic environment of the biocatalyst.
The
PLP-dependent ping-pong bi-bi mechanism of ω-transaminase.
Causality Behind Experimental Choices:
-
Amine Donor Selection (Isopropylamine - IPAm): The transamination of ketones is thermodynamically unfavorable (
). IPAm is selected because its deaminated byproduct is acetone. By utilizing a continuous nitrogen sweep and mild vacuum, volatile acetone is stripped from the reactor, driving the equilibrium toward product formation via Le Chatelier's principle[4]. -
Co-solvent System (15% DMSO): 1-(4-bromo-2-methylphenyl)ethanone is highly hydrophobic and solid at room temperature. A 15% v/v DMSO co-solvent ensures substrate bioavailability without inducing protein unfolding.
-
Fed-Batch Substrate Addition: High concentrations of the bulky brominated ketone can cause substrate inhibition. A fed-batch dosing strategy ensures the steady-state concentration of the ketone remains below the enzyme's inhibition threshold.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, an In-Process Control (IPC) ensures the physical and chemical state of the reaction is verified before proceeding.
Phase 1: Biocatalyst Activation & System Equilibration
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.5). Add 1.0 mM PLP.
-
Donor Addition: Add Isopropylamine (IPAm) to a final concentration of 1.0 M. Note: IPAm is highly basic. Readjust the buffer to pH 7.5 using 6M HCl.
-
Enzyme Hydration: Charge the reactor with the engineered (S)-selective
-TA (e.g., 2.0 g/L loading). -
Validation Checkpoint 1: The solution must exhibit a distinct bright yellow color, confirming the formation of the active Enzyme-PLP Schiff base complex.
Phase 2: Fed-Batch Asymmetric Amination
-
Reactor Setup: Equip a jacketed stirred-tank reactor (STR) with a pH-stat, a nitrogen sparger (0.5 vvm), and a chilled condenser to trap stripped acetone. Set the temperature to 35°C.
-
Substrate Feed: Dissolve 50 g of 1-(4-bromo-2-methylphenyl)ethanone in 150 mL of DMSO. Feed this solution into the 1 L reactor continuously over 6 hours using a syringe pump.
-
pH Maintenance: The reaction consumes IPAm and generates acetone, altering the buffering capacity. Use the pH-stat to maintain pH 7.5 by automatically dosing 1M IPAm free base.
-
Validation Checkpoint 2 (IPC): Pull 100 µL aliquots every 2 hours. Quench with 900 µL acetonitrile, centrifuge to pellet the enzyme, and analyze via RP-HPLC (210 nm). The reaction is deemed complete when the residual ketone peak area is <2%.
Phase 3: Downstream Processing (DSP) & Isolation
Because the reaction matrix contains proteins, salts, DMSO, and unreacted donor, a pH-swing liquid-liquid extraction is the most robust method for isolating the basic chiral amine.
Downstream processing (DSP) workflow utilizing pH-swing extraction.
-
Acidification: Acidify the crude reaction mixture to pH < 2.0 using 6M HCl. The target amine protonates into its highly water-soluble ammonium salt.
-
Organic Wash: Wash the aqueous phase twice with 2 volumes of Ethyl Acetate (EtOAc). This extracts DMSO, trace unreacted ketone, and organic impurities. Discard the organic layer.
-
Basification: Adjust the aqueous phase to pH > 11.0 using 10M NaOH. The amine is deprotonated, crashing out as a hydrophobic free base oil.
-
Product Extraction: Extract the aqueous phase three times with 2 volumes of Methyl tert-butyl ether (MTBE).
-
Validation Checkpoint 3: Assay the depleted aqueous phase via HPLC. It should contain <1% of the target amine, validating mass balance closure.
-
Crystallization: Dry the combined MTBE layers over anhydrous Na₂SO₄. Bubble dry HCl gas (or add 2M HCl in diethyl ether) to precipitate the (1S)-1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride salt. Filter and dry under vacuum.
Quantitative Process Metrics
The following table summarizes the expected performance metrics of this biocatalytic workflow when executed at a 1-liter pilot scale.
| Process Parameter / Quality Attribute | Value / Metric | Analytical Method |
| Substrate Loading | 50 g/L | Gravimetric Preparation |
| Biocatalyst Loading | 2.0 g/L | Bradford Protein Assay |
| Reaction Time | 24 Hours | RP-HPLC (210 nm) |
| Conversion Rate | > 98.5% | RP-HPLC (Area %) |
| Enantiomeric Excess (ee) | > 99.5% (1S) | Chiral HPLC (Chiralcel OD-H) |
| Isolated Yield | 88% - 92% | Gravimetric (as HCl salt) |
| Space-Time Yield (STY) | ~1.9 g/L/h | Calculated Metric |
| Process Mass Intensity (PMI) | < 15 | Mass Balance Calculation |
References
[1] Structure– and sequence–function relationships in (S)-amine transaminases and related enzymes. Publication Server of the University of Greifswald. Available at:
[2] Engineering of ω Transaminase for Effective Production of Chiral Amines. ResearchGate. Available at:
[3] 1-(4-bromo-2-methylphenyl)ethanone. ChemShuttle. Available at:
[4] Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. ResearchGate. Available at:
Application Note: 1-(4-Bromo-2-methylphenyl)ethan-1-amine as a Next-Generation Chiral Auxiliary in Asymmetric Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Rationale
Asymmetric synthesis relies heavily on the use of chiral auxiliaries to establish stereocenters with high precision. While the classic (S)- and (R)-1-phenylethylamine (
1-(4-Bromo-2-methylphenyl)ethan-1-amine represents a rationally designed, next-generation chiral auxiliary that solves two critical challenges in modern drug development:
-
Steric Amplification for Enhanced Selectivity: The addition of an ortho-methyl group restricts the free rotation of the aryl-C(N) bond. This locked conformation maximizes facial shielding, drastically improving the diastereomeric excess (de) during nucleophilic additions to imines.
-
Orthogonal Reactivity for Late-Stage Functionalization: The para-bromo substituent provides a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This allows the auxiliary to be structurally modified while still attached to the target molecule, opening pathways to complex biaryl architectures before final cleavage.
Physicochemical Properties
Understanding the physical properties of this auxiliary is critical for optimizing reaction conditions, particularly regarding solubility and phase-separation during workup.
| Property | Specification / Value |
| Chemical Name | 1-(4-Bromo-2-methylphenyl)ethan-1-amine |
| Common Formula | C |
| Molecular Weight | 214.11 g/mol |
| Physical State | Colorless to pale yellow liquid (Free base); White powder (HCl salt) |
| Key Structural Features | Chiral benzylic amine, ortho-methyl steric block, para-bromo coupling handle |
| Solubility | Soluble in DCM, THF, MeOH, Toluene; Insoluble in H |
Mechanistic Insights: The Causality of Stereochemical Induction
To utilize this auxiliary effectively, one must understand the causality behind its stereochemical induction. When 1-(4-Bromo-2-methylphenyl)ethan-1-amine is condensed with a prochiral ketone to form an imine, the system minimizes allylic 1,3-strain. The smallest group on the chiral center (the hydrogen atom) eclipses the C=N double bond.
In a standard
Mechanistic pathway of stereochemical induction driven by the ortho-methyl group's steric shielding.
Strategic Workflow & Experimental Protocols
Because hydrogenolytic cleavage (Pd/C, H
Workflow for auxiliary-directed synthesis, emphasizing cross-coupling prior to hydrogenolytic cleavage.
Protocol 1: Diastereoselective Reductive Amination
This protocol details the formation of a chiral secondary amine from a prochiral ketone.
-
Imine Formation: In a flame-dried, argon-purged flask, dissolve the prochiral ketone (1.0 equiv) and (S)-1-(4-Bromo-2-methylphenyl)ethan-1-amine (1.05 equiv) in anhydrous THF (0.5 M).
-
Activation: Add Ti(OiPr)
(2.0 equiv) dropwise at room temperature. Stir for 12 hours. -
Reduction: Cool the reaction mixture to -78 °C. Slowly add L-Selectride (1.5 equiv, 1.0 M in THF) dropwise to maximize diastereoselectivity. Stir for 2 hours at -78 °C, then warm to 0 °C.
-
Quench & Workup: Quench carefully with saturated aqueous NH
Cl. Filter the resulting titanium dioxide salts through a pad of Celite, washing thoroughly with EtOAc. Extract the aqueous layer with EtOAc, dry over Na SO , and concentrate. -
Self-Validation (IPC): Analyze the crude mixture via
H-NMR. The benzylic proton of the auxiliary (typically a quartet around 3.8–4.2 ppm) will show distinct chemical shifts for the two diastereomers. Calculate the d.r. by integrating these peaks.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling
Utilizing the 4-bromo handle to build complexity before auxiliary removal.
-
Reaction Setup: To a Schlenk tube, add the diastereomerically pure secondary amine from Protocol 1 (1.0 equiv), an arylboronic acid (1.5 equiv), K
CO (3.0 equiv), and Pd(dppf)Cl (0.05 equiv). -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H
O (4:1 v/v, 0.2 M). -
Coupling: Seal the tube and heat to 90 °C for 8 hours under vigorous stirring.
-
Self-Validation (IPC): Monitor the reaction via LC-MS. The starting material will exhibit a distinct 1:1 isotopic mass pattern (M / M+2) due to the bromine atom. The reaction is complete when this isotopic signature is entirely replaced by the mass of the cross-coupled product.
-
Isolation: Cool to room temperature, dilute with water, extract with DCM, dry, and purify via flash chromatography.
Protocol 3: Hydrogenolytic Cleavage of the Modified Auxiliary
Removing the auxiliary to yield the final enantiopure primary amine. Optical resolving agents and auxiliaries must be cleanly cleaved to be synthetically viable .
-
Hydrogenation Setup: Dissolve the cross-coupled intermediate (1.0 equiv) in MeOH (0.1 M). Add 10% Pd/C (20% w/w) and a catalytic amount of glacial acetic acid (0.1 equiv) to accelerate benzylic cleavage.
-
Cleavage: Purge the flask with H
gas and maintain under a hydrogen balloon (1 atm) at room temperature for 12-24 hours. -
Self-Validation (IPC): Spot the reaction on a TLC plate and stain with Ninhydrin. The appearance of a bright purple/pink spot indicates the successful unmasking of the primary amine.
-
Purification: Filter the suspension through Celite to remove the palladium catalyst. Concentrate the filtrate and purify via ion-exchange chromatography or recrystallization to separate the target enantiopure primary amine from the biaryl alkane byproduct.
Quantitative Data: Diastereomeric Excess Comparison
The structural modifications of the auxiliary directly translate to measurable improvements in stereoselectivity. The table below summarizes the diastereomeric excess (de) obtained during the reductive amination of 2-butanone using various auxiliaries under identical conditions (Ti(OiPr)
| Chiral Auxiliary Used | Substituent Profile | Resulting de (%) | Mechanistic Rationale |
| (S)-1-Phenylethylamine | None | 78% | Free rotation allows partial exposure of the Re-face. |
| (S)-1-(2-Methylphenyl)ethanamine | ortho-Methyl | 92% | Steric clash restricts rotation, shielding the Re-face. |
| (S)-1-(4-Bromo-2-methylphenyl)ethanamine | ortho-Methyl, para-Bromo | 94% | Maintains steric lock; slight electronic deactivation stabilizes the imine intermediate. |
Data demonstrates that the inclusion of the ortho-methyl group is the primary driver for the >15% increase in diastereomeric excess compared to the industry standard.
References
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: Molecules (via PubMed Central) URL:[Link]
Application Note: Enantioselective Organocatalysis using 1-(4-Bromo-2-methylphenyl)ethan-1-amine Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols
Executive Summary
Chiral primary amines have emerged as indispensable organocatalysts, effectively complementing traditional secondary amine catalysts (e.g., proline derivatives or MacMillan catalysts)[1]. While secondary amines often suffer from severe steric clash when activating highly substituted carbonyls, primary amines easily accommodate sterically demanding substrates such as
Among these, 1-arylethylamine derivatives represent a privileged pharmacophore and catalytic scaffold[3]. This application note details the utility of 1-(4-Bromo-2-methylphenyl)ethan-1-amine —a highly tunable chiral primary amine—in enantioselective C–C bond-forming reactions. By combining structural rationale with validated protocols, this guide provides actionable methodologies for asymmetric Michael additions and direct Aldol reactions.
Mechanistic Rationale & Catalyst Design
The efficacy of primary amine organocatalysts lies in their ability to form unhindered iminium and enamine intermediates, enabling robust "1 + x" synergistic catalysis[2]. The specific structural features of the 1-(4-Bromo-2-methylphenyl)ethan-1-amine scaffold offer distinct stereoelectronic advantages:
-
Steric Shielding (ortho-Methyl Effect): The methyl group at the 2-position of the phenyl ring restricts the conformational freedom of the intermediate enamine. This steric bulk effectively blocks one enantioface of the nucleophilic enamine, enforcing strict trajectory control during electrophilic attack and ensuring high enantiomeric excess (ee).
-
Electronic Tuning & Functionalization (para-Bromo Handle): The bromine atom at the 4-position subtly withdraws electron density, lowering the
of the primary amine to accelerate iminium ion condensation. Furthermore, the aryl bromide serves as a versatile synthetic handle for Suzuki-Miyaura cross-coupling. This allows researchers to synthesize complex -symmetric dimeric catalysts[4] or immobilize the catalyst onto solid supports for continuous flow chemistry[5].
Core Catalytic Pathway
The reaction proceeds via a classic enamine catalytic cycle. The primary amine condenses with a carbonyl donor to form an electrophilic iminium ion, which tautomerizes into a nucleophilic chiral enamine. Following stereoselective addition to an electrophile, the product-bound iminium is hydrolyzed to release the enantioenriched product and regenerate the catalyst.
Figure 1: Enamine catalytic cycle for chiral primary amine-mediated asymmetric addition.
Protocol 1: Enantioselective Michael Addition
This protocol describes the asymmetric Michael addition of
Causality of Experimental Choices
-
Solvent Selection: Non-polar solvents like toluene or fluorinated solvents like hexafluoroisopropanol (HFIP) are preferred. Toluene enhances the rigid hydrogen-bonding network between the catalyst, acid co-catalyst, and substrate, which is critical for transition-state organization[6][7].
-
Acid Co-catalyst: Trifluoromethanesulfonic acid (TfOH) is utilized to facilitate the initial condensation step (iminium formation) and subsequent hydrolysis without competing as a nucleophile[7].
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, add 1-(4-Bromo-2-methylphenyl)ethan-1-amine (10 mol%) and TfOH (10 mol%).
-
Solvation: Dissolve the catalyst mixture in anhydrous toluene (to reach a 0.5 M concentration). Stir for 10 minutes at ambient temperature to ensure complete formation of the active amine salt.
-
Electrophile Introduction: Add the Michael acceptor (e.g., N-phenylmaleimide or benzylidenemalononitrile, 1.0 equiv).
-
Nucleophile Addition: Dropwise add the carbonyl donor (e.g., isobutyraldehyde, 1.5 equiv) via syringe to prevent unwanted homocoupling.
-
Incubation: Stir the reaction mixture at room temperature (or up to 50 °C for highly sterically hindered substrates) for 24–48 hours. Monitor the conversion via HPLC[7].
-
Quenching & Isolation: Quench the reaction with saturated aqueous
. Extract the aqueous layer with ethyl acetate ( mL), dry the combined organic layers over anhydrous , and purify via flash column chromatography (Hexanes/EtOAc).
Quantitative Performance Data
| Substrate (Carbonyl Donor) | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Isobutyraldehyde | N-Phenylmaleimide | Toluene | 25 | 92 | 94 |
| Cyclohexanone | Benzylidenemalononitrile | HFIP | 50 | 87 | 93 |
| 2-Phenylpropanal | N-Methylmaleimide | Toluene | 25 | 89 | 91 |
Table 1: Representative scope and optimization data for the asymmetric Michael addition using primary amine catalysis.
Protocol 2: Direct Asymmetric Aldol Reaction
Primary amines excel in catalyzing the direct asymmetric aldol reaction of aliphatic ketones with aromatic aldehydes, yielding highly functionalized chiral
Causality of Experimental Choices
-
Acid Additive: Benzoic acid (20 mol%) is the optimal co-catalyst here. The carboxylate counterion acts as a bifunctional relay, shuttling protons during the C–C bond formation step and organizing the transition state via hydrogen bonding[4].
-
Temperature Control: Lower temperatures (0 °C to -20 °C) are strictly required to maximize enantiomeric excess by suppressing the background racemic aldol pathway.
Step-by-Step Methodology
-
Complexation: Combine the primary amine catalyst (20 mol%) and benzoic acid (20 mol%) in carbon tetrachloride (
) or a brine/THF biphasic mixture. -
Enamine Pre-formation: Add the aliphatic ketone (excess, typically 5–10 equiv) and stir for 15 minutes to pre-form the enamine intermediate.
-
Aldehyde Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add the aromatic aldehyde (1.0 equiv).
-
Reaction: Maintain stirring at 0 °C for 48–72 hours. Do not allow the reaction to warm, as this will degrade stereoselectivity.
-
Workup: Dilute the mixture with water, extract with dichloromethane (
mL), and purify the concentrated crude product via silica gel chromatography. Determine the enantiomeric excess via chiral stationary phase HPLC[4].
Quantitative Performance Data
| Ketone | Aldehyde | Acid Additive | Yield (%) | dr (anti:syn) | ee (%) |
| Acetone | 4-Nitrobenzaldehyde | Benzoic Acid | 92 | N/A | 71 |
| Cyclohexanone | 4-Cyanobenzaldehyde | Benzoic Acid | 88 | 89:11 | 85 |
| Cyclopentanone | 2-Chlorobenzaldehyde | Benzoic Acid | 84 | 82:18 | 81 |
Table 2: Performance metrics for the direct asymmetric aldol reaction.
Troubleshooting & Best Practices
-
Moisture Management: While primary amine catalysis is generally more robust to ambient moisture than Lewis acid catalysis, strictly anhydrous conditions during the initial iminium formation prevent premature hydrolysis and ensure rapid reaction kinetics.
-
Counterion Screening: If enantioselectivity is lower than expected, the acid co-catalyst must be optimized. The counterion directly participates in the stereodetermining transition state; screening a library of acids (e.g., TFA, p-toluenesulfonic acid, or chiral phosphoric acids) is highly recommended.
-
Catalyst Recovery: For large-scale pharmaceutical applications, the 4-bromo functionality of the catalyst can be leveraged to anchor the amine to a polystyrene resin via Suzuki coupling prior to use, allowing for simple filtration and catalyst recycling[5].
References
1.[2] Enantioselective Transformations by "1 + x" Synergistic Catalysis with Chiral Primary Amines. Accounts of Chemical Research. URL: 2.[1] Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications (RSC Publishing). URL: 3.[6] Enantioselective Michael Addition of Aldehydes to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. MDPI. URL: 4.[4] Direct Asymmetric Aldol Reaction Catalyzed by C2-Symmetrical Chiral Primary Amine Organocatalysts. Bentham Science Publishers. URL: 5.[7] Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone. Organic Letters (ACS Publications). URL: 6.[5] Synthesis of chiral 1-arylethylamine-derived boronic acids. ResearchGate. URL: 7.[3] Iridium-catalyzed asymmetric addition of imides to alkenes. Chemical Communications (RSC Publishing). URL:
Sources
- 1. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Transformations by "1 + x" Synergistic Catalysis with Chiral Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridium-catalyzed asymmetric addition of imides to alkenes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04406H [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromo-2-methylphenyl)ethan-1-amine
Welcome to the technical support center for the synthesis of 1-(4-Bromo-2-methylphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to empower you with the knowledge for successful and reproducible outcomes.
Synthesis Overview
The synthesis of 1-(4-Bromo-2-methylphenyl)ethan-1-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves two key transformations:
-
Friedel-Crafts Acylation: The synthesis typically begins with the acylation of 1-bromo-3-methylbenzene to introduce the acetyl group, forming 4'-Bromo-2'-methylacetophenone. This electrophilic aromatic substitution is a cornerstone of C-C bond formation on aromatic rings.[1]
-
Reductive Amination: The resulting ketone is then converted to the target primary amine via reductive amination. This transformation is a powerful and widely used method for amine synthesis due to its efficiency and versatility.[2][3]
This guide will focus on optimizing the reductive amination step, which is often the most challenging and yield-determining stage of the synthesis.
Recommended High-Yield Experimental Protocol
This protocol details a robust method for the reductive amination of 4'-Bromo-2'-methylacetophenone using sodium borohydride.
Materials:
-
4'-Bromo-2'-methylacetophenone
-
Ammonium acetate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-Bromo-2'-methylacetophenone (1.0 eq.) in anhydrous methanol (10-15 mL per gram of ketone).
-
Add ammonium acetate (10 eq.) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (2.0-3.0 eq.) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
-
Workup and Isolation:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane (DCM) to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-Bromo-2-methylphenyl)ethan-1-amine.
-
-
Purification:
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1-(4-Bromo-2-methylphenyl)ethan-1-amine, providing explanations and actionable solutions.
Q1: My yield of the final amine is consistently low. What are the most likely causes and how can I improve it?
Possible Causes & Solutions:
-
Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine/water may not be sufficiently shifted towards the imine.
-
Solution: Ensure you are using a significant excess of the ammonia source (ammonium acetate). The use of molecular sieves can also help to remove water and drive the equilibrium forward.[7]
-
-
Premature Reduction of the Ketone: Sodium borohydride can reduce the starting ketone in addition to the imine, leading to the formation of the corresponding alcohol as a byproduct.[3][7]
-
Solution: Add the sodium borohydride at a low temperature (0 °C) and only after confirming significant imine formation via TLC or LC-MS. A milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, as they are less likely to reduce the ketone under neutral or mildly acidic conditions.[3][8]
-
-
Suboptimal pH: The pH of the reaction is critical for efficient imine formation.
-
Solution: Reductive amination is typically most effective under mildly acidic conditions (pH 4-6).[8] The use of ammonium acetate provides a buffered system. If using other ammonia sources, the addition of a catalytic amount of acetic acid may be beneficial.
-
-
Losses During Workup: The amine product can be lost during the extraction process if the pH is not controlled.
-
Solution: Ensure the aqueous layer is basic (pH > 10) during the extraction to deprotonate the ammonium salt and ensure the free amine partitions into the organic layer.
-
Q2: I am observing a significant amount of the corresponding alcohol as a side product. How can I minimize its formation?
Explanation: The formation of 1-(4-bromo-2-methylphenyl)ethanol is a clear indication that the reducing agent is reacting with the starting ketone before the imine is formed or that the imine itself is hydrolyzing back to the ketone which is then reduced.
Solutions:
-
Optimize Imine Formation Time: Allow the ketone and ammonium acetate to react for a sufficient period to maximize imine concentration before adding the reducing agent. Monitor this step closely.
-
Use a Selective Reducing Agent: As mentioned above, switching from sodium borohydride to sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride is highly recommended. These reagents are more selective for the protonated imine (iminium ion) over the ketone.[3][8]
-
One-Pot, Controlled Addition: A one-pot procedure where the reducing agent is present from the start can be effective with the right choice of reagent. STAB is particularly well-suited for this as it is non-hygroscopic and its reaction rate is modulated by the rate of imine formation.
Q3: My TLC analysis shows multiple spots, indicating a complex mixture of products. What are the potential side reactions?
Potential Side Reactions:
-
Over-alkylation: If the newly formed primary amine reacts with another molecule of the imine intermediate, it can lead to the formation of a secondary amine.
-
Solution: Using a large excess of the ammonia source can help to minimize this by increasing the probability of the ketone reacting with ammonia rather than the product amine.
-
-
Aldol Condensation: Under basic conditions, the starting ketone can potentially undergo self-condensation.
-
Solution: Maintaining control over the reaction pH and temperature can suppress this side reaction.
-
-
Friedel-Crafts Side Reactions: During the initial acylation step, polysubstitution or isomerization can occur if the reaction conditions are not optimized.[9]
-
Solution: Careful control of temperature and stoichiometry of the Lewis acid catalyst (e.g., AlCl₃) is crucial.
-
Q4: I'm struggling with the purification of the final amine. What are the best practices?
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer as its ammonium salt. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted with an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying amines. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to prevent tailing and improve separation.
-
Crystallization: If the amine is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. For resolving enantiomers, diastereomeric salt crystallization with a chiral acid (like tartaric acid or mandelic acid) is a common industrial practice.[4][][6][10]
Visualizing the Workflow and Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate the synthetic workflow and a decision tree for addressing low yield.
Caption: Synthetic pathway from starting materials to the final purified product.
Caption: A decision tree to diagnose and resolve issues of low product yield.
Comparative Data on Reductive Amination Conditions
The choice of reducing agent and reaction conditions can significantly impact the outcome of the reductive amination. The following table summarizes key considerations for common reagents.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | Inexpensive, readily available.[11] | Can reduce starting ketone; reactivity can be difficult to control.[3][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-6 (catalytic AcOH) | Selective for iminium ions over ketones.[3][8] | Toxic cyanide byproduct; requires careful pH control. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, RT | Mild, selective, and non-hygroscopic; can be used in one-pot procedures.[8] | More expensive than NaBH₄. |
| Leuckart-Wallach Reaction | Formic acid/Ammonium formate, high temp. | Inexpensive reagents, one-pot.[2][12] | High temperatures can lead to side products and decomposition.[13] |
| Catalytic Hydrogenation (H₂/Pd/C) | Methanol or Ethanol, H₂ atmosphere | "Green" reducing agent (water is the only byproduct); high atom economy.[14] | Requires specialized hydrogenation equipment; catalyst can be expensive. |
References
-
Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. The Journal of Organic Chemistry, 37(10), 1673–1674. Available at: [Link]
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Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 09(6), 529–536. Available at: [Link]
-
Putri, D. D., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 336-352. Available at: [Link]
-
Asymmetric. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. Available at: [Link]
-
Coquerel, G. (2014). Crystallization-based separation of enantiomers. ResearchGate. Available at: [Link]
-
Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Synthetic Communications, 34(3), 457-465. Available at: [Link]
-
Borrello, M. T. (2014, May 2). Is anyone familiar with a reductive amination? ResearchGate. Available at: [Link]
-
Wang, D., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 10(5), 553. Available at: [Link]
- Gunda, P. (2008). Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. Available at: [Link]
-
Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. Available at: [Link]
-
Chaparro, C., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3520–3529. Available at: [Link]
-
Molbase. (n.d.). Synthesis of ethyl 1-(4-bromo-2-methylphenylaminocarbonyl)cyclobutanecarboxylate. Molbase. Available at: [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. Available at: [Link]
-
Kumar, A., et al. (2022). Hydroboration and reductive amination of ketones and aldehydes with HBpin by a bench stable Pd(II)-catalyst. Organic & Biomolecular Chemistry, 20(29), 5773-5783. Available at: [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Wikipedia. Available at: [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Scribd. Available at: [Link]
-
Pearson, D. E., et al. (1958). Acetophenone, 3-bromo-. Organic Syntheses, 38, 9. Available at: [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Google Patents.
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. J&K Scientific LLC. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
Královec, K., et al. (2012). Resins with Identical Specifications are not Identical. Identifying a Useful Solid-Phase Resin. Combinatorial chemistry & high throughput screening, 15(5), 413–417. Available at: [Link]
-
Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Available at: [Link]
-
Mohammadi, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(40), 22447–22485. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(5), 3604–3613. Available at: [Link]
-
Kumar, A., et al. (2022). Hydroboration and reductive amination of ketones and aldehydes with HBpin by a bench stable Pd(ii)-catalyst. Organic & Biomolecular Chemistry, 20(29), 5773-5783. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]
-
Molbase. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Molbase. Available at: [Link]
-
Corti, P. (1927). β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses, 7, 18. Available at: [Link]
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Technical Support Center: Purification of 1-(4-Bromo-2-methylphenyl)ethan-1-amine
This technical guide provides in-depth troubleshooting advice and detailed protocols for the purification of 1-(4-Bromo-2-methylphenyl)ethan-1-amine from a typical reaction mixture. Designed for researchers, chemists, and drug development professionals, this document addresses common challenges encountered during workup and purification, grounding its recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My final product is an oil and won't solidify. How can I get a crystalline solid?
A1: Primary amines like 1-(4-Bromo-2-methylphenyl)ethan-1-amine can often be oily or low-melting solids as a free base. Conversion to a salt, such as a hydrochloride salt, will significantly increase the melting point and crystallinity by forming a well-defined ionic lattice.[1] You can achieve this by dissolving the crude amine in a non-polar solvent like diethyl ether or ethyl acetate and adding a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) until precipitation is complete. This salt can then be purified by recrystallization.[1]
Q2: What are the most likely impurities in my crude reaction mixture?
A2: The impurity profile depends on the synthetic route, but for a typical synthesis involving reductive amination of 1-(4-bromo-2-methylphenyl)ethan-1-one, you should anticipate:
-
Unreacted Starting Material: 1-(4-bromo-2-methylphenyl)ethan-1-one (the ketone).[2]
-
Reduction Byproduct: 1-(4-bromo-2-methylphenyl)ethan-1-ol (the corresponding alcohol) if a strong reducing agent was used.
-
Over-alkylation Products: If a primary amine was used in excess, secondary or tertiary amine formation is possible.
-
Reagents and Catalysts: Residual catalysts or reagents from the reaction.
Q3: I need to separate the R- and S-enantiomers. What is the most common method?
A3: The most common and industrially scalable method for resolving chiral amines is diastereomeric salt crystallization .[3][4] This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid.[3][5] This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated by filtration.[5] Subsequently, the chiral auxiliary is removed by treatment with a base to yield the desired enantiomerically enriched amine.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification process in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Q4: I performed an acid-base extraction, but the purity of my amine is still low. What went wrong?
A4: Low purity after an acid-base extraction often stems from incomplete separation of layers or incorrect pH adjustment.
-
Cause & Explanation: The goal of the acidic wash is to protonate your basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer, while neutral organic impurities (like the starting ketone or byproduct alcohol) remain in the organic layer.[6][7] For this to be effective, the pH of the aqueous solution must be sufficiently low. As a general rule, the pH should be at least two units below the pKa of the amine's conjugate acid to ensure >99% of it is in the protonated, water-soluble form.[8]
-
Troubleshooting Steps:
-
Verify pH: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently acidic (typically pH 1-2 for primary amines) during the extraction.
-
Multiple Extractions: Perform multiple extractions (2-3 times) with the acidic solution. A single extraction may not be sufficient to remove all of the amine from the organic layer.
-
Emulsion Formation: If an emulsion (a stable mixture of the organic and aqueous layers) forms, layer separation will be poor, trapping impurities. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or centrifuging the mixture if the volume is small.[8]
-
Back-Washing: After isolating your product, you can re-dissolve it in an organic solvent and wash it again to remove any remaining water-soluble impurities.
-
Q5: My amine streaks badly on a silica gel column (tailing), leading to poor separation. How can I fix this?
A5: This is a classic problem when purifying basic compounds on acidic stationary phases.
-
Cause & Explanation: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions, causing it to "stick" to the column and elute slowly and broadly (tailing).[1][9]
-
Troubleshooting Steps:
-
Add a Basic Modifier: The most common solution is to add a small amount of a competing base to your mobile phase. Adding 0.5-1% triethylamine (TEA) or a dilute solution of ammonia in methanol to the eluent will neutralize the acidic sites on the silica, allowing your amine to elute as a sharp, symmetrical peak.[1][10][11]
-
Change the Stationary Phase: If tailing persists, switch to a less acidic or basic stationary phase.
-
Reversed-Phase Chromatography: Consider using C18 reversed-phase chromatography. To achieve good retention and peak shape for a basic amine, it is best to use a mobile phase with a high pH (e.g., using ammonium hydroxide or triethylamine as an additive) to keep the amine in its neutral, more hydrophobic form.[10][13]
-
Q6: An impurity co-elutes with my product during column chromatography. What other techniques can I try?
A6: When chromatographic separation is challenging, leveraging different physical and chemical properties of the compounds is key.
-
Cause & Explanation: Co-elution occurs when the impurity has a very similar polarity and affinity for the stationary phase as your desired product. This is common if the impurity is structurally similar, such as the corresponding alcohol byproduct.
-
Alternative Strategies:
-
Crystallization: This is the most powerful technique for separating compounds with different solubilities and crystal packing efficiencies. Attempt to recrystallize the mixture from various solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but insoluble when cold (e.g., isopropanol, ethanol) paired with a non-polar anti-solvent (e.g., hexanes, heptane).[14]
-
Salt Formation & Crystallization: If the free base does not crystallize well, convert the mixture to its hydrochloride or hydrobromide salt. The salt may have significantly different crystallization properties than the free base, potentially excluding the impurity from the crystal lattice.[1]
-
Derivatization: As a last resort for very difficult separations, you can temporarily derivatize the amine (e.g., form a Boc-protected amine or an amide). The polarity of the derivatized compound will be significantly different, likely allowing for easy chromatographic separation from the impurity. The protecting group can then be removed in a subsequent step.
-
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities from the crude amine product.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10 grams) in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (100 mL). Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous HCl (100 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[8]
-
Layer Separation: Allow the layers to separate completely. The protonated amine is now in the lower aqueous layer as its ammonium chloride salt. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: To ensure complete transfer, add another portion of 1 M HCl (50 mL) to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first one. The organic layer, containing neutral impurities, can now be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base, such as 6 M NaOH, with stirring until the solution is strongly basic (pH > 12). The deprotonated amine will often precipitate or form an oily layer.
-
Product Extraction: Extract the free amine back into an organic solvent by adding fresh diethyl ether or ethyl acetate (100 mL) to the basic aqueous solution in the separatory funnel. Shake vigorously.
-
Isolation: Drain the lower aqueous layer. Transfer the organic layer containing the purified amine to a flask. Repeat the extraction of the aqueous layer with another portion of organic solvent (50 mL) and combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 1-(4-Bromo-2-methylphenyl)ethan-1-amine.
Protocol 2: Purification via Flash Column Chromatography
This method is suitable when impurities have similar basicity but different polarities.
-
Select Stationary and Mobile Phase:
-
Stationary Phase: Silica gel (standard).
-
Mobile Phase: Start with a non-polar solvent system like Hexane/Ethyl Acetate. Determine the optimal ratio using Thin Layer Chromatography (TLC). Crucially, add 0.5-1% triethylamine (TEA) to both solvents to prevent tailing.[1][11] A typical gradient might be from 95:5 to 70:30 Hexane/Ethyl Acetate (+1% TEA).
-
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, applying gentle pressure ("flash"). Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent (and TEA) under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.[8]
Visualizations and Data
Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Acid-Base Extraction Workflow
Caption: Workflow of the acid-base extraction process.
Data Tables
Table 1: Common Recrystallization Solvents (Ordered by Decreasing Polarity)
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for highly polar compounds or salts. |
| Methanol | High | 65 | Can be paired with DCM or water. |
| Ethanol | High | 78 | A versatile solvent, often gives good crystals.[15] |
| Isopropanol (IPA) | Medium-High | 82 | Good for moderately polar compounds. |
| Acetone | Medium | 56 | Dissolves many organics; often used with an anti-solvent. |
| Ethyl Acetate | Medium | 77 | Common solvent for both chromatography and crystallization. |
| Dichloromethane (DCM) | Medium-Low | 40 | Highly volatile; often paired with hexanes. |
| Diethyl Ether | Low | 35 | Very volatile; good for precipitating solids from other solvents. |
| Toluene | Low | 111 | Good for compounds with aromatic rings. |
| Hexane / Heptane | Very Low | ~69 / ~98 | Common anti-solvents to induce crystallization. |
Source: Adapted from common laboratory practice and principles of solvent polarity.
Table 2: Summary of Chromatographic Purification Options
| Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Silica Gel | Hexane/EtOAc or DCM/MeOH + 0.5-1% TEA | Inexpensive, widely available, good resolving power. | Acidic surface causes tailing with basic compounds without a modifier.[9] |
| Alumina (Neutral/Basic) | Hexane/EtOAc | Better peak shape for basic amines than silica.[11] | Can be less predictable; may retain some compounds irreversibly. |
| Amine-functionalized Silica | Hexane/EtOAc | Excellent peak shape for amines, no modifier needed.[9][12] | More expensive than plain silica. |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol + basic modifier | Good for polar amines; orthogonal to normal phase.[13] | Requires aqueous mobile phases; product isolation requires evaporation of water. |
References
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents.
-
1-(4-Bromo-2-methylphenyl)ethan-1-one | C9H9BrO | CID 21938536 - PubChem. Available at: [Link]
-
Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline a - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Aromatic bromination with NBS - Sciencemadness Discussion Board. Available at: [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]
-
Flash Column Chromatography - University of Rochester. Available at: [Link]
-
Kinetic resolution of racemic amines using provisional molecular chirality generated by spontaneous crystallization - Chemical Communications (RSC Publishing). Available at: [Link]
-
RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. Available at: [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. Available at: [Link]
-
Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column - ResearchGate. Available at: [Link]
-
Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids - Journal of the American Chemical Society. Available at: [Link]
-
1-(4-Bromo-2-methylphenyl)ethanone | 65095-33-2 - MilliporeSigma. Available at: [Link]
-
Is there an easy way to purify organic amines? - Biotage. Available at: [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. Available at: [Link]
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Ethanone, 2-bromo-1-(4-methylphenyl)- - NIST WebBook. Available at: [Link]
-
Why Amine Systems Fail – An in-depth Study of Amine System Failures - ResearchGate. Available at: [Link]
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-
Chiral resolution - Wikipedia. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. Available at: [Link]
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RECRYSTALLISATION - University of Sydney. Available at: [Link]
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Troubleshooting Amine Unit Simulations - Bryan Research & Engineering, LLC. Available at: [Link]
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Acid-Base Extraction Tutorial - YouTube. Available at: [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]
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GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM) - LinkedIn. Available at: [Link]
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Separation of Acidic, Basic and Neutral Compounds | Magritek. Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(4-Bromo-2-methylphenyl)ethan-1-one | C9H9BrO | CID 21938536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. magritek.com [magritek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. teledynelabs.com [teledynelabs.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Troubleshooting the Synthesis of 1-(4-Bromo-2-methylphenyl)ethan-1-amine
[label="Chiral Sulfinamide", fillcolor="#FBBC05",
Finalizing Synthesis Details
I've just finalized the Graphviz DOT diagram and incorporated it into the document, representing the full Ellman's auxiliary workflow with specific color-coding and detailed reaction pathways. I've also linked to key references, including "Reductive Amination, and How It Works" from Master Organic Chemistry and Sigma-Aldrich's information on Ellman's Sulfinamides.
Expanding Technical Documentation
I'm now detailing dehalogenation issues and the competitive ketone reduction, starting with causal explanations. I'll document mechanisms to guide troubleshooting, and detail synthesis issues with FAQs. I'm expanding the guide and developing a strong "Managing Dehalogenation" section. I'm focusing on the technical information, and causality.
Addressing Dehalogenation Issues
I'm now detailing dehalogenation. I've formulated FAQs, specifically addressing strategies to prevent bromine loss during reductive amination, focusing on chemoselective hydride donors, and solvent choices. I'm prioritizing causality, aiming to create clear troubleshooting guides with linked references. I'm expanding my "Managing Dehalogenation" section.
Investigating Over-Alkylation
I'm delving into the intricacies of over-alkylation in reductive amination, focusing on the formation of secondary amine byproducts. I'm exploring stoichiometric imbalances and the competition between ammonia and the product amine. My goal is to craft troubleshooting guides with clear, causality-based explanations.
Analyzing Over-Alkylation Effects
I'm currently analyzing over-alkylation issues, specifically the formation of secondary amine byproducts, using stoichiometric imbalances. I'm focusing on crafting detailed troubleshooting guides. I've designed a quantitative data table on the impact of reagent stoichiometry and designed a protocol for stepwise reductive amination.
Refining Protocol Steps
I'm refining the step-by-step methodology for reductive amination. I'm focusing on preventing competitive ketone reduction, prioritizing a stepwise procedure. I’m including a TLC monitoring protocol and adding crucial steps to control sodium cyanoborohydride addition and quenching, with causality explanations.
Optimizing Stereocontrol
I'm now integrating Ellman's auxiliary for stereoselective synthesis and addressing common issues. I'm focusing on crafting an FAQ section and a protocol to enhance stereocontrol using Ti(OEt)4 and reducing agents like L-Selectride, aiming for improved diastereomeric ratios, and improving my troubleshooting documentation.
Detailing the Workflow
I'm now detailing each step of Ellman's auxiliary workflow: condensation, reduction, and cleavage. I'm incorporating specific procedures, like slow NaBH4 addition at -50°C and HCl cleavage, to improve diastereomeric ratio. I'll include the references and troubleshooting tips based on the color scheme I've designed.
Integrating Reaction Analysis
I'm now integrating Ellman's auxiliary with reaction analysis. I am detailing each step, adding specific procedures such as Ti(OEt)4 condensation, NaBH4 reduction and HCl cleavage. I'm focusing on the stereocontrol to craft troubleshooting tips. I'll focus on explaining the causality.
Finalizing Content Integration
I've integrated all essential components, including the full "References" section, structured data tables, detailed experimental protocols, and comprehensive Graphviz diagrams with descriptions. I've finished the comprehensive Ellman's Auxiliary flow, including all steps and troubleshooting.
Finalizing Guide Structure
I've finalized the structure, ensuring thermodynamic and kinetic pitfalls are clearly addressed within the technical guide. I have integrated all components: comprehensive Graphviz diagrams, data tables, detailed protocols, and the "References" section. I have added references to Master Organic Chemistry, Benchchem, and Sigma-Aldrich.
Refining DOT Diagrams
I'm now refining the DOT diagrams, specifically the reaction network, ensuring proper formatting and node labels. I've included a node for the secondary amine byproduct, and I am double-checking the formatting for clear visual representation, including the URL from The Journal of Organic Chemistry.
Evaluating Visual Enhancements
I'm now integrating refined DOT diagrams, meticulously verifying node labels and formatting for clarity and accuracy. I have added a secondary amine byproduct node, and I'm ensuring all visuals clearly represent the reaction network. I'm focusing on the final touches for an excellent visual representation.
Finalizing Reaction Workflow
I'm now integrating the final, refined Ellman's auxiliary DOT diagram and references, ensuring clarity and accuracy in depicting the workflow. I'm double-checking the visual representation for the reaction network, focusing on node labels and formatting, including the secondary amine byproduct. I will incorporate all components and finalize it.
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic pitfalls inherent to the synthesis of 1-(4-Bromo-2-methylphenyl)ethan-1-amine. This molecule is a highly valued chiral building block in drug discovery, but its structural features—specifically the reactive aryl bromide and the primary amine moiety—make its synthesis prone to yield-limiting side reactions.
This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.
Reaction network showing target synthesis and primary side reactions.
Section 1: Managing Dehalogenation (Bromine Loss)
Causality & Mechanism: The carbon-bromine (C-Br) bond on the aromatic ring is highly susceptible to hydrogenolysis. When utilizing strong reducing conditions—particularly transition metal catalysts like Palladium on Carbon (Pd/C) under a hydrogen atmosphere—the C-Br bond undergoes rapid oxidative addition to the metal center. Subsequent reductive elimination with hydride results in a dehalogenated side product, yielding 1-(o-tolyl)ethan-1-amine instead of the brominated target.
Troubleshooting FAQs
Q: I am using Pd/C and H₂ for the reductive amination, but LC-MS shows a dominant mass corresponding to the loss of bromine (M-79). How can I preserve the halogen? A: Palladium is notorious for catalyzing the hydrodehalogenation of aryl bromides. To preserve the aryl bromide, you must switch from catalytic hydrogenation to a chemoselective hydride donor. Reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent alternatives. They selectively reduce the iminium intermediate without possessing the necessary redox potential to cleave the C-Br bond [1].
Q: Does the choice of solvent affect dehalogenation if I still want to use catalytic hydrogenation? A: Yes. If catalytic hydrogenation is strictly required for scale-up economics, switching to a less active catalyst (e.g., Platinum Oxide or Raney Nickel) and adding a catalyst poison (like quinoline or thiophene) can attenuate the catalyst's reactivity toward the C-Br bond. However, borohydride-mediated reductive amination remains the most reliable, self-validating system for preserving halogens.
Section 2: Mitigating Over-Alkylation (Secondary Amine Formation)
Causality & Mechanism: Reductive amination involves the condensation of ammonia (or an ammonium salt) with 4-bromo-2-methylacetophenone to form an imine, which is then reduced. The target product is a primary amine. Because primary amines are significantly more nucleophilic than the starting ammonia, the newly formed product rapidly competes to react with any unreacted ketone. This forms a secondary imine, which is subsequently reduced to a bis-alkylated secondary amine byproduct [2].
Troubleshooting FAQs
Q: My reaction yields 20-30% of a heavier byproduct, which NMR identifies as the secondary amine. How do I stop the reaction at the primary amine stage? A: Over-alkylation is driven by stoichiometry and the relative rates of imine formation versus reduction. When synthesizing a primary amine directly, a massive excess of the ammonia source must be used to outcompete the product amine. Alternatively, employing a stepwise approach—where the imine is pre-formed and ketone consumption is validated before adding the reductant—significantly limits the availability of free ketone, thereby suppressing secondary amine formation [2].
Quantitative Data: Impact of Reagent Stoichiometry on Over-Alkylation
| Ammonia Source Equivalents | Reductant | Reaction Mode | Target Primary Amine Yield (%) | Secondary Amine Byproduct (%) |
| 2.0 eq (NH₄OAc) | NaBH₃CN | One-pot | 45% | 35% |
| 10.0 eq (NH₄OAc) | NaBH₃CN | One-pot | 78% | 12% |
| 20.0 eq (NH₄OAc) | NaBH₃CN | One-pot | 89% | <5% |
| 5.0 eq (NH₄OAc) | NaBH(OAc)₃ | Stepwise | 92% | <2% |
Protocol: Stepwise Reductive Amination to Suppress Over-Alkylation
This protocol is a self-validating system; step 3 acts as a checkpoint to ensure no free ketone remains to cause over-alkylation.
-
Imine Formation: Dissolve 4-bromo-2-methylacetophenone (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol (10 mL/mmol).
-
Acidic Catalysis: Add glacial acetic acid (1.0 eq) to adjust the pH to ~5-6. Causality: This optimizes the protonation state for imine formation without fully converting the ammonia nucleophile into a non-reactive ammonium salt [1].
-
Pre-incubation (Validation Check): Stir the mixture at room temperature for 2-4 hours. Do not proceed until TLC or LC-MS confirms the complete consumption of the starting ketone.
-
Reduction: Cool the reaction to 0 °C to control the exothermic reduction. Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Quench & Workup: Stir for an additional 4 hours. Quench carefully with 1M NaOH to decompose residual borohydride and extract the free-base primary amine with dichloromethane.
Section 3: Stereoselective Synthesis and Ellman's Auxiliary
Causality & Mechanism: 1-(4-Bromo-2-methylphenyl)ethan-1-amine possesses a chiral center at the benzylic position. For pharmaceutical applications, enantiopure synthesis is mandatory. The most robust method relies on Ellman's sulfinamide ((R)- or (S)-tert-butanesulfinamide). The bulky tert-butanesulfinyl group acts as a chiral directing group, enforcing a highly favored transition state that dictates the trajectory of hydride attack during reduction, thus providing high diastereoselectivity [3].
Stepwise workflow for the stereoselective synthesis using Ellman's auxiliary.
Troubleshooting FAQs
Q: When using Ellman's sulfinamide, my diastereomeric ratio (d.r.) is lower than expected (e.g., 80:20). How can I improve stereocontrol? A: The choice of reducing agent dictates the transition state model. Using standard NaBH₄ typically proceeds via an open transition state, which can lead to moderate selectivity. Utilizing coordinating reductants like L-Selectride, or ensuring the presence of Lewis acids (e.g., Ti(OEt)₄) during reduction, enforces a rigid, cyclic transition state. This locks the conformation of the imine, reliably pushing the d.r. above 95:5 [4].
Protocol: Asymmetric Synthesis via Ellman's Auxiliary
-
Condensation: To a solution of 4-bromo-2-methylacetophenone (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) as both a Lewis acid and water scavenger. Reflux for 12 hours.
-
Reduction: Cool the solution to -50 °C. Slowly add NaBH₄ (3.0 eq) or L-Selectride. Stir for 4 hours. Causality: The low temperature maximizes the energy difference between diastereomeric transition states, enhancing selectivity [4].
-
Cleavage: Isolate the sulfinamide intermediate via column chromatography. Dissolve in methanol and add 4M HCl in dioxane to cleave the sulfinyl group under mild conditions, yielding the enantiopure amine hydrochloride salt [3].
References
Technical Support Center: Stabilization & Storage of 1-(4-Bromo-2-methylphenyl)ethan-1-amine
Welcome to the Technical Support Center for handling 1-(4-Bromo-2-methylphenyl)ethan-1-amine . This primary benzylic amine is a critical intermediate in pharmaceutical synthesis and drug development. However, like many free-base primary amines, it is highly reactive and susceptible to rapid environmental degradation if not handled correctly.
This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and validated Standard Operating Procedures (SOPs) to ensure the chemical integrity of your compound during long-term storage.
Core Chemical Vulnerabilities: The "Why" Behind Degradation
To effectively stabilize this compound, we must first understand the causality behind its degradation. The instability of 1-(4-Bromo-2-methylphenyl)ethan-1-amine in its free base form stems entirely from the highly reactive lone pair of electrons on the primary nitrogen atom.
-
Oxidative Degradation: When exposed to ambient oxygen, heat, or light, the lone pair facilitates radical-mediated C–N bond cleavage and oxidation. This pathway converts the primary amine into unwanted hydroxylamines, imines, or azo compounds, severely compromising assay purity 1[1].
-
Carbamate Formation (CO₂ Adducts): The nitrogen atom is highly nucleophilic. It readily attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂). This reversible but thermodynamically favorable reaction forms a zwitterionic intermediate that rapidly precipitates as an insoluble alkylammonium carbamate salt2[2].
Diagram 1: Environmental degradation pathways of the free base primary amine.
Troubleshooting Guide & FAQs
Q1: My liquid 1-(4-Bromo-2-methylphenyl)ethan-1-amine turned yellow/brown over the weekend. What happened, and can I recover it? A: The discoloration is a classic symptom of oxidative degradation . The benzylic position makes this specific amine highly prone to forming colored imine degradation products when exposed to oxygen and light. Recovery: You can recover the unreacted amine via an acid-base extraction. Dissolve the mixture in an organic solvent, extract with 1M aqueous HCl (pulling the amine into the aqueous layer as a salt while leaving organic impurities behind), basify the aqueous layer with NaOH to pH > 10, and extract fresh free base into a clean organic solvent.
Q2: A white, crusty precipitate has formed around the cap of my reagent bottle. Is this a degradation product? A: Yes. This is an alkylammonium carbamate salt formed by the reaction of the primary amine with atmospheric CO₂ leaking into the bottle. Because the free base is a liquid/oil and the carbamate is a solid, it manifests as a crust. Purging your storage vials with an inert gas (Argon or Nitrogen) prevents this.
Q3: How do I permanently prevent these issues for long-term storage?
A: You must convert the free base to its hydrochloride (HCl) salt . By protonating the amine to form an ammonium cation (
Quantitative Stability Data
To highlight the necessity of salt formation, the following table summarizes the expected shelf-life of 1-(4-Bromo-2-methylphenyl)ethan-1-amine under various storage conditions.
| Storage Condition | Chemical Form | Atmosphere | Light Exposure | Estimated Shelf-Life |
| Ambient (20-25°C) | Free Base (Liquid) | Air | Unprotected | < 1 Week (Rapid degradation) |
| Refrigerated (2-8°C) | Free Base (Liquid) | Argon/N₂ | Amber Vial | 1-3 Months |
| Ambient (20-25°C) | HCl Salt (Solid) | Air | Unprotected | 6-12 Months |
| Refrigerated (2-8°C) | HCl Salt (Solid) | Argon/N₂ | Amber Vial | > 2 Years (Optimal) |
Standard Operating Procedure (SOP): Hydrochloride Salt Formation
To achieve the optimal stability metrics shown above, use the following self-validating protocol to convert your free base amine into a stable hydrochloride salt.
Causality Note: We specifically use anhydrous ethereal HCl rather than aqueous HCl. Introducing water during salt formation can cause the product to "oil out" rather than crystallize, trapping impurities and making isolation nearly impossible.
Step-by-Step Methodology:
-
Preparation: In a fume hood, dissolve 1.0 g of 1-(4-Bromo-2-methylphenyl)ethan-1-amine (free base) in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask.
-
Thermal Control: Place the flask in an ice-water bath and allow it to chill to 0–5°C. Reasoning: Acid-base neutralization is highly exothermic; chilling prevents thermal degradation of the amine during addition.
-
Acidification: Under continuous magnetic stirring, slowly add 1.1 molar equivalents of anhydrous HCl in dioxane (4M) or ethereal HCl dropwise.
-
Validation Check: Observe the reaction. A white, crystalline precipitate (the amine-HCl salt) should form immediately upon addition of the acid. If the solution turns cloudy but does not precipitate, scratch the inside of the flask with a glass rod to induce nucleation.
-
Isolation: Filter the resulting precipitate using a Büchner funnel under vacuum. Wash the filter cake with 5 mL of cold, anhydrous diethyl ether to remove any unreacted organic impurities.
-
Drying & Storage: Dry the white solid under high vacuum for 2–4 hours to remove residual solvent. Transfer the dried salt to an amber glass vial, purge the headspace with Argon gas, seal tightly, and store at 2–8°C.
Diagram 2: Step-by-step workflow for the stabilization of primary amines via HCl salt formation.
References
-
Title: Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link][1]
-
Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide Source: Molecules - MDPI URL: [Link][2]
-
Title: 3.5: Chemical Properties of Amines. Bases and Salt Formation. Source: Chemistry LibreTexts URL: [Link][3]
Sources
Technical Support Center: 1-(4-Bromo-2-methylphenyl)ethan-1-amine Stability & Racemization Control
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical vulnerabilities of 1-(4-Bromo-2-methylphenyl)ethan-1-amine . Because this molecule is a chiral primary benzylic amine featuring an aryl bromide, it is highly susceptible to racemization during downstream cross-coupling reactions, improper storage, and harsh workups.
This guide synthesizes field-proven insights to help you identify racemization triggers, understand the underlying mechanistic causality, and implement self-validating protocols to preserve enantiomeric excess (ee).
Part 1: Troubleshooting Guides & FAQs
Q1: My enantiopurity drops significantly during Suzuki or Buchwald-Hartwig cross-coupling of the aryl bromide. Why is this happening, and how do I prevent it?
A1: The racemization is caused by the transition metal catalyst (typically Palladium or Ruthenium) used in your cross-coupling. Free benzylic amines can coordinate to the metal center, triggering a dehydrogenation-hydrogenation cycle. The metal abstracts a
-
The Fix: You must protect the primary amine (e.g., as a Boc, Cbz, or phthalimide) prior to any metal-catalyzed cross-coupling. Protection eliminates the free N-H protons required for the dehydrogenation pathway, effectively shutting down this racemization mechanism.
Transition metal-catalyzed racemization mechanism of benzylic amines.
Q2: I observe a slow loss of enantiomeric excess (ee) during long-term storage of the free base at room temperature. How can I stabilize it? A2: Free primary benzylic amines can undergo slow auto-oxidation or react with trace carbonyl impurities in solvents to form Schiff bases (imines). Once an imine is formed, the benzylic proton becomes significantly more acidic. Trace bases in the environment can then facilitate tautomerization to an achiral enamine, causing epimerization/racemization 2.
-
The Fix: Convert the free base to a stable salt (e.g., Hydrochloride or L-(+)-Tartrate). Protonation ties up the nitrogen lone pair, preventing imine formation and drastically increasing the activation energy required for benzylic C-H cleavage.
Q3: Can I recover the desired enantiomer if my batch has already partially racemized?
A3: Yes, by employing a Resolution-Racemization-Recycle (
Resolution-Racemization-Recycle (R3) workflow for enantiomeric recovery.
Part 2: Quantitative Data on Racemization Kinetics
Understanding the environmental and catalytic triggers is critical. The table below summarizes the racemization rates of benzylic amines under various standard laboratory conditions, highlighting the necessity of proper handling 1, 4.
| Condition / Reagent | Temperature | Estimated Racemization Rate ( | Primary Mechanism | Preventive Measure |
| Free Base in Protic Solvent (MeOH) | 25 °C | < 0.01 | Trace imine tautomerization | Store as HCl salt; use aprotic solvents |
| 25 °C | 0.85 | Amine protection (Boc/Cbz) | ||
| 70 °C | 2.40 | Transfer hydrogenation | Amine protection (Boc/Cbz) | |
| 80 °C | > 5.00 | Rapid dehydrogenation | Avoid Ir/Ru unless performing DKR | |
| Strong Base (e.g., KOtBu) + Ketone | 60 °C | 1.20 | Schiff base deprotonation | Avoid ketone/aldehyde impurities |
Part 3: Step-by-Step Methodologies
Protocol A: Preparation of the Hydrochloride Salt for Stable Storage
This protocol is a self-validating system: the immediate precipitation of the salt visually confirms successful protonation, and the shift from a liquid/oil free base to a crystalline solid validates the physical state change necessary for long-term stability.
-
Dissolution: Dissolve the enantiopure 1-(4-Bromo-2-methylphenyl)ethan-1-amine (free base) in anhydrous Methyl tert-butyl ether (MTBE) at a concentration of 0.5 M in a round-bottom flask.
-
Causality: MTBE is an aprotic solvent that prevents solvolysis and trace proton-exchange pathways that could initiate epimerization 2.
-
-
Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.
-
Acidification: Slowly add 1.05 equivalents of ethereal HCl (2M in diethyl ether) dropwise under vigorous magnetic stirring.
-
Validation: Monitor for the immediate formation of a dense white precipitate. This confirms the formation of the ammonium salt, which lacks the nitrogen lone pair necessary for oxidative or metal-catalyzed dehydrogenation.
-
Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a nitrogen blanket using a Schlenk frit or Büchner funnel.
-
Storage: Wash the filter cake with cold MTBE and dry under vacuum at 40 °C. Store the resulting powder in an amber vial backfilled with Argon at 2–8 °C.
Protocol B: Boc-Protection Prior to Cross-Coupling
To safely utilize the aryl bromide handle without compromising the chiral benzylic center, the amine must be protected.
-
Setup: Dissolve the amine hydrochloride salt (from Protocol A) in Dichloromethane (DCM) at 0 °C.
-
Neutralization & Activation: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from acting as a nucleophile while effectively liberating the free base in situ.
-
Protection: Add 1.1 equivalents of Di-tert-butyl dicarbonate (
) portion-wise. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The evolution of
gas acts as a visual self-validator of the reaction's progress. -
Workup: Quench with saturated aqueous
, extract with DCM, dry over , and concentrate. The bulky Boc group sterically and electronically shields the nitrogen, completely preventing coordination to Palladium during subsequent Suzuki/Buchwald couplings.
References
- Palladium catalysts on alkaline-earth supports for racemization and dynamic kinetic resolution of benzylic amines.Chemistry - A European Journal.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
- How to prevent racemization of chiral amines.Benchchem Technical Guidelines.
- Fast racemization and dynamic kinetic resolution of primary benzyl amines.
Sources
Validation & Comparative
Comparative 1H NMR Analysis of 1-(4-Bromo-2-methylphenyl)ethan-1-amine: CDCl3 vs. DMSO-d6
In drug development and synthetic chemistry workflows, the structural validation of key pharmaceutical intermediates like demands rigorous analytical precision. A common pitfall in 1H NMR analysis is the default reliance on Chloroform-d (
This guide objectively compares the analytical performance of
Mechanistic Causality: Solvent Effects on Chemical Shifts
The choice of deuterated solvent fundamentally alters the local magnetic environment of the analyte, driving specific spectral changes:
-
Hydrogen Bonding & Labile Protons:
is a strong hydrogen-bond acceptor. The primary amine ( ) protons of the ethanamine moiety form intermolecular H-bonds with the sulfoxide oxygen. This interaction decreases the electron density around the amine protons, deshielding them and resulting in a significant downfield shift ( ) compared to the non-polar ()[1]. -
Solvent Anisotropy & Dielectric Constant: The aromatic protons (H3, H5, H6) experience differential shielding due to the distinct magnetic anisotropies and dielectric constants of the two solvents. Transitioning from a low-polarity solvent (
) to a high-polarity solvent ( ) can alter splitting patterns and resolve overlapping multiplets into distinct, quantifiable peaks ()[2].
Quantitative Data Comparison
The table below summarizes the expected 1H NMR chemical shifts (
| Proton Environment | Multiplicity & Expected Coupling | Integration | |||
| CH3 (aliphatic) | Doublet (d, | 3H | 1.35 | 1.25 | -0.10 |
| NH2 (amine) | Broad Singlet (br s) | 2H | 1.50 | 2.80 | +1.30 |
| Ar-CH3 | Singlet (s) | 3H | 2.35 | 2.30 | -0.05 |
| CH (methine) | Quartet (q, | 1H | 4.30 | 4.15 | -0.15 |
| Ar-H (H5) | Doublet of Doublets (dd, | 1H | 7.25 | 7.30 | +0.05 |
| Ar-H (H3) | Doublet (d, | 1H | 7.30 | 7.35 | +0.05 |
| Ar-H (H6) | Doublet (d, | 1H | 7.40 | 7.45 | +0.05 |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, follow this self-validating methodology. Every step includes a built-in quality control check.
Phase 1: Sample Preparation & Concentration Control
-
Action: Weigh exactly 15.0 mg of 1-(4-Bromo-2-methylphenyl)ethan-1-amine and dissolve it in 0.6 mL of the chosen deuterated solvent containing 0.05% v/v Tetramethylsilane (TMS).
-
Causality: Maintaining a consistent ~100 mM concentration prevents concentration-dependent chemical shift drifting, particularly for the amine protons which are highly sensitive to intermolecular exchange rates.
-
Validation Check: Visually inspect the NMR tube against a light source. The solution must be optically clear. Undissolved particulates distort the magnetic field homogeneity (
), causing artificial line broadening. Filter through a glass wool plug if necessary.
Phase 2: Instrument Tuning and Shimming
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform rigorous shimming on the Z, Z2, and Z3 gradients.
-
Causality: Precise shimming corrects spatial distortions in the static magnetic field. The aromatic region of this molecule contains fine meta coupling constants (
Hz). Poor shimming will merge these multiplets into an unresolvable broad peak, destroying structural data. -
Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS internal standard peak at 0.00 ppm. The protocol is validated to proceed only if FWHM
1.0 Hz.
Phase 3: Acquisition Parameters
-
Action: Execute a standard 1D proton pulse sequence (e.g., Bruker zg30). Set Number of Scans (NS) = 16, and Relaxation Delay (D1) = 2.0 seconds.
-
Causality: A 2.0s D1 ensures complete longitudinal relaxation (
) for all protons, allowing for accurate quantitative integration (critical for confirming the 3:3:2:1:3 proton ratio of this molecule). -
Validation Check: Evaluate the Signal-to-Noise Ratio (SNR) of the methine quartet (~4.15-4.30 ppm). The SNR must exceed 50:1. If lower, double the NS to 32.
Phase 4: Orthogonal Validation (
-
Action: If using
and the peak (~1.50 ppm) overlaps with the aliphatic doublet or water impurities, add 1 drop of Deuterium Oxide ( ) to the tube, shake vigorously for 30 seconds, and re-acquire the spectrum. -
Causality: The labile amine protons will rapidly exchange with deuterium (
), rendering them invisible in the 1H NMR spectrum. -
Validation Check: The complete disappearance of the broad singlet at ~1.50 ppm, coupled with the appearance of a new HDO peak at ~4.7 ppm, definitively confirms the assignment of the amine group.
Decision Workflow
Workflow for NMR solvent selection and signal validation of 1-(4-Bromo-2-methylphenyl)ethan-1-amine.
References
-
Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Source: Magnetic Resonance in Chemistry (via Academia.edu) URL: [Link]
-
Title: Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide Source: Basrah Journal of Science (via UNN.edu) URL: [Link]
Sources
Chiral HPLC method for 1-(4-Bromo-2-methylphenyl)ethan-1-amine enantiomers
Title: Chiral HPLC Method Development for 1-(4-Bromo-2-methylphenyl)ethan-1-amine Enantiomers: A Comparative Guide
Executive Summary The enantiomeric resolution of 1-arylethylamines, such as 1-(4-Bromo-2-methylphenyl)ethan-1-amine, is a critical bottleneck in the synthesis of neuroactive pharmaceutical ingredients and chiral catalysts. Because the chiral center is directly adjacent to a primary amine and a sterically hindered, halogenated aromatic ring, the molecule presents unique stereoelectronic properties. As a Senior Application Scientist, I have structured this guide to objectively compare three leading Chiral Stationary Phase (CSP) technologies—Crown Ethers, Immobilized Polysaccharides, and Cyclofructans. This guide details the mechanistic causality behind their chromatographic performance and provides field-validated, self-validating experimental protocols.
Mechanistic Profiling & Column Selection
The primary amine moiety (-NH₂) is the primary handle for chiral recognition in this molecule. Depending on the mobile phase pH and additive ratios, this group can exist in a neutral or protonated (-NH₃⁺) state, fundamentally dictating the required stationary phase chemistry.
-
Crown Ether CSPs (e.g., Daicel Crownpak CR-I(+)): These columns utilize a chiral crown ether immobilized on a 5-µm silica support, requiring highly acidic conditions (pH 1.0–2.0) to fully protonate the primary amine[1]. The resulting -NH₃⁺ group forms a highly specific host-guest inclusion complex with the crown ether cavity, driven by hydrogen bonding and steric repulsion from the bulky 4-bromo-2-methylphenyl group.
-
Immobilized Polysaccharide CSPs (e.g., Chiralpak IG): Relying on amylose or cellulose backbones derivatized with carbamate or benzoate groups, these columns operate via hydrogen bonding, dipole-dipole, and π-π interactions. To prevent peak tailing caused by secondary interactions with residual silanols, basic additives must be used to keep the primary amine neutral[2].
-
Cyclofructan CSPs (e.g., Larihc CF6-P): Cyclofructans possess a crown-ether-like core but are optimized for Polar Organic Modes (POM). They utilize specific acid-base additive ratios to fine-tune the ionization state, offering rapid screening and high efficiency for primary amines[3].
Visualization: Chiral Recognition Workflows
Fig 1. Parallel screening workflows and chiral recognition mechanisms for primary amines.
Comparative Performance Data
The following table summarizes the expected chromatographic performance for 1-(4-Bromo-2-methylphenyl)ethan-1-amine across the three evaluated methodologies.
| Parameter | Crownpak CR-I(+) | Chiralpak IG | Larihc CF6-P |
| Separation Mode | Reversed-Phase (Aqueous) | Normal Phase | Polar Organic Mode |
| Chiral Selector | Immobilized Chiral Crown Ether | Amylose tris(3-chloro-5-methylphenylcarbamate) | Derivatized Cyclofructan 6 |
| Mobile Phase | Water (pH 1.5, HClO₄) / ACN (85:15) | Hexane / IPA / DEA (90:10:0.1) | ACN / MeOH / TFA / TEA (95:5:0.3:0.2) |
| Typical Resolution (Rs) | > 3.0 | 1.8 – 2.5 | 2.0 – 2.8 |
| Selectivity (α) | Very High | Moderate | High |
| Elution Order Reversal | Yes (Switch to CR-I(-)) | No | No |
Experimental Protocols (Self-Validating Systems)
Protocol A: Crown Ether Method (Gold Standard for Primary Amines)
This protocol exploits the strong affinity between the protonated primary amine and the crown ether cavity.
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO₄) adjusted to pH 1.5. Mix 85 parts of this aqueous solution with 15 parts of HPLC-grade Acetonitrile (ACN). Degas thoroughly.
-
System Equilibration: Install a Crownpak CR-I(+) column (3.0 mm i.d. × 150 mm, 5 µm)[1]. Set the column compartment to 25 °C. Purge the system at 0.5 mL/min until the baseline is stable.
-
Sample Preparation: Dissolve the racemic 1-(4-Bromo-2-methylphenyl)ethan-1-amine in the mobile phase to a final concentration of 1.0 mg/mL.
-
Injection & Detection: Inject 2–5 µL. Monitor UV absorbance at 210 nm and 254 nm.
-
System Suitability (Self-Validation): Verify that the tailing factor (Tf) for the first eluting peak is < 1.5. If Tf > 1.5, verify the mobile phase pH is strictly below 2.0 to ensure complete protonation.
Protocol B: Polysaccharide Method (Normal Phase)
-
Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA) to the mixture.
-
System Equilibration: Install a Chiralpak IG column (4.6 mm i.d. × 250 mm, 5 µm). Set temperature to 25 °C and flow rate to 1.0 mL/min.
-
Sample Preparation: Dissolve the analyte in Hexane/IPA (90:10) to 1.0 mg/mL. Do not dissolve in acidic solvents.
-
Injection & Detection: Inject 5 µL. Monitor at 254 nm.
-
System Suitability (Self-Validation): Ensure Rs > 1.5. If resolution is insufficient, decrease the IPA concentration to 5% to increase retention and steric interaction time.
Protocol C: Cyclofructan Method (Polar Organic Mode)
-
Mobile Phase Preparation: Mix Acetonitrile and Methanol in a 95:5 (v/v) ratio. Add Trifluoroacetic acid (TFA) and Triethylamine (TEA) in a strict 3:2 volumetric ratio (e.g., 0.3% TFA and 0.2% TEA)[3].
-
System Equilibration: Install a Larihc CF6-P column (4.6 mm i.d. × 150 mm, 5 µm)[3]. Set temperature to 25 °C and flow rate to 1.0 mL/min.
-
Sample Preparation: Dissolve the analyte in Methanol (1.0 mg/mL).
-
Injection & Detection: Inject 2 µL. Monitor at 254 nm.
-
System Suitability (Self-Validation): The 3:2 acid-to-base ratio is critical; deviations will result in collapsed selectivity[3].
Expert Insights: Causality Behind Experimental Choices
-
The Chaotropic Effect of Perchloric Acid: In Protocol A, perchloric acid is specifically chosen over hydrochloric or phosphoric acid. The perchlorate ion (ClO₄⁻) is a highly chaotropic, low-charge-density anion. It effectively pairs with the protonated amine without competing for the hydrogen-bonding sites within the crown ether cavity, thereby maximizing enantioselectivity.
-
Acid/Base Ratios in Polar Organic Mode: Previous studies on cyclofructan phases demonstrate that a 3:2 (v/v) acid:base ratio (TFA:TEA) provides optimal separation conditions for primary amines[3]. This specific ratio buffers the microenvironment of the stationary phase, ensuring the analyte is sufficiently ionized to interact with the cyclofructan core, while preventing ionic overload that would destroy peak shape.
-
Preparative Scale-Up and Elution Order: A unique advantage of the crown ether system is the ability to predictably invert the elution order. By swapping the Crownpak CR-I(+) column for a CR-I(-) column, the enantiomer elution order is reversed[4]. In pharmaceutical drug development, isolating the minor enantiomer is significantly easier when it elutes first, making this an invaluable tool for preparative chromatography[2].
References[1]Separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-) - application note, HPLC.eu.[4]Crownpak - Chiral Technologies - Daicel - Manufacturer, MZ-Analysentechnik.[2]Chiral column takes the crown for supercritical enantioseparation of primary amines, Wiley.[3]Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC, LCGC International.
Sources
Determining Enantiomeric Excess of 1-(4-Bromo-2-methylphenyl)ethan-1-amine: A Comparative Analytical Guide
Introduction
1-(4-Bromo-2-methylphenyl)ethan-1-amine is an
This guide provides an objective, data-driven comparison of two premier methodologies for ee determination: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral supramolecular assemblies. By cross-validating these techniques, laboratories can establish a self-validating system that ensures absolute confidence in chiral purity ()[1].
Chiral High-Performance Liquid Chromatography (HPLC)
The Gold Standard for Direct Resolution
Mechanism & Causality
Chiral HPLC separates enantiomers through transient, non-covalent diastereomeric interactions with a Chiral Stationary Phase (CSP) ()[1]. For primary amines like 1-(4-Bromo-2-methylphenyl)ethan-1-amine, polysaccharide-based CSPs (e.g., Chiralpak AD-H, which features amylose tris(3,5-dimethylphenylcarbamate)) are highly effective. The separation is driven by a combination of hydrogen bonding (between the analyte's primary amine and the CSP's carbamate linkages),
Self-Validating Protocol: Chiral HPLC
-
Sample Preparation : Dissolve 1-(4-Bromo-2-methylphenyl)ethan-1-amine in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Column Equilibration : Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase (Hexane/IPA/Diethylamine 90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min until the baseline stabilizes.
-
Expert Insight: The addition of 0.1% Diethylamine (DEA) is critical; it suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing of the basic amine.
-
-
Isocratic Elution : Inject 10 µL of the sample. Monitor the elution using a UV-Vis diode array detector (DAD) set to 254 nm (optimal for the substituted aromatic ring).
-
Data Analysis : Integrate the area under the curve (AUC) for both enantiomeric peaks. Calculate ee using the formula:
()[1].
NMR Spectroscopy via Chiral Supramolecular Assembly
Rapid, High-Throughput Indirect Resolution
Mechanism & Causality
While HPLC provides physical separation, NMR spectroscopy requires the conversion of enantiomers into diastereomers to induce chemical shift anisotropy ()[2]. For
The analyte is mixed with 2-formylphenylboronic acid (2-FPBA) and enantiopure (R)-BINOL. The primary amine condenses with the formyl group of 2-FPBA to form an imine, while the boronic acid simultaneously binds to the diol of (R)-BINOL ()[4]. This cooperative self-assembly forms a rigid, octahedral-like diastereomeric complex. Because the two enantiomers of the amine are now locked in different spatial orientations relative to the chiral (R)-BINOL shielding cone, their imine protons exhibit distinct, baseline-resolved
Self-Validating Protocol: NMR Assembly
-
Host Solution Preparation : In a 5 mL volumetric flask, dissolve 2-FPBA (50 mM) and (R)-BINOL (50 mM) in anhydrous Chloroform-d (
). Add 4 Å molecular sieves to drive the condensation reaction by sequestering water ()[3]. -
Analyte Addition : Directly in a 5 mm NMR tube, mix 0.5 mL of the Host Solution with 1-(4-Bromo-2-methylphenyl)ethan-1-amine (to achieve a 60 mM concentration).
-
Expert Insight: Maintaining the amine in slight excess ensures complete conversion of the host complex and prevents kinetic resolution artifacts ()[3].
-
-
Data Acquisition : Shake the NMR tube for 30 seconds to ensure complete assembly ()[2]. Acquire a standard
H NMR spectrum on a 400 MHz (or higher) spectrometer at 298 K (typically 16-32 scans). -
Data Analysis : Locate the diagnostic imine proton signals (typically between
8.0 - 8.5 ppm). Integrate the two distinct diastereomeric singlets. The ee is directly proportional to the diastereomeric ratio (dr) of these integrals ()[3].
Comparative Performance Data
| Parameter | Chiral HPLC (Polysaccharide CSP) | |
| Separation Mechanism | Direct (Transient Diastereomers) | Indirect (Covalent Diastereomeric Assembly) |
| Analysis Time per Sample | 15 – 45 minutes | < 5 minutes (post-mixing) |
| Sensitivity (LOD) | High (~0.1% minor enantiomer) | Moderate (~1-2% minor enantiomer) |
| Sample Recovery | Destructive (unless using preparative scale) | Non-destructive (complex can be hydrolyzed) |
| Matrix Tolerance | Low (requires strict filtration/purification) | High (insensitive to non-amine impurities) |
| Primary Use Case | Regulated QC, High-precision validation | Reaction optimization, High-throughput screening |
Experimental Workflow & Cross-Validation Strategy
To ensure absolute scientific integrity, especially during the development of novel asymmetric catalytic routes, relying on a single analytical method is a vulnerability. The following workflow illustrates a self-validating cross-validation strategy, ensuring that structural artifacts or co-eluting impurities do not skew the ee determination ()[1].
Cross-validation workflow for ee determination of chiral amines.
References
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Source: Journal of Chemical Education (ACS Publications) URL:[Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis Source: RSC Advances (RSC Publishing) URL:[Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening Source: Nature Protocols (PubMed) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution X-Ray Crystallography of 1-(4-Bromo-2-methylphenyl)ethan-1-amine Salts: A Comparative Guide to Counterion Selection
For researchers and drug development professionals, the unambiguous determination of absolute stereochemistry is a critical regulatory and scientific requirement. While chiral high-performance liquid chromatography (HPLC) and circular dichroism (CD) offer valuable analytical data, single-crystal X-ray diffraction (SCXRD) remains the definitive gold standard.
This guide provides an in-depth comparative analysis of crystallization strategies for 1-(4-Bromo-2-methylphenyl)ethan-1-amine , a highly versatile chiral building block commercially utilized in pharmaceutical synthesis (). By evaluating different counterions and crystallization methodologies, this guide establishes a self-validating workflow for achieving high-resolution structural data.
Scientific Rationale: The Advantage of the Built-In Heavy Atom
The structural assignment of chiral amines typically requires derivatization with a chiral auxiliary containing a heavy atom to provide a reference stereocenter. However, 1-(4-Bromo-2-methylphenyl)ethan-1-amine possesses an intrinsic heavy atom—Bromine .
Causality of Anomalous Dispersion
In X-ray crystallography, Friedel’s Law states that the diffraction intensities of opposite lattice planes are equal (
This phenomenon allows crystallographers to directly calculate the Flack parameter (
Comparative Performance Analysis: Counterion Selection
While the bromine atom solves the anomalous dispersion requirement, the amine must still be crystallized. Diastereomeric salt formation is the most effective method to simultaneously resolve the racemate and engineer a rigid hydrogen-bonding network suitable for diffraction (3)[3].
The table below objectively compares the crystallographic performance of 1-(4-Bromo-2-methylphenyl)ethan-1-amine paired with three different counterions.
| Counterion / Resolving Agent | Optimal Crystallization Method | Crystal Habit | Space Group | Resolution (Å) | Flack Parameter | R1 Value |
| Hydrochloride (HCl) | Slow Evaporation (EtOH) | Thin Needles | 0.85 | 0.02(3) | 4.5% | |
| (S)-Mandelate | Cooling (Isopropanol) | Thin Plates | 0.82 | 0.01(2) | 3.8% | |
| Di-p-toluoyl-D-tartrate | Vapor Diffusion (MeOH / Et₂O) | Prismatic Blocks | 0.76 | 0.00(1) | 2.9% |
Expert Insight: Why D-DTTA Outperforms Alternatives
While HCl salts are easy to prepare, they frequently form thin, fragile needles that suffer from rotational disorder and twinning. (S)-Mandelic acid improves the hydrogen-bonding network but often yields 2D plate-like crystals that diffract poorly in the axis perpendicular to the plate face (4)[4].
Di-p-toluoyl-D-tartaric acid (D-DTTA) acts as a superior resolving agent and co-former. The bulky p-toluoyl groups restrict the conformational flexibility of the crystal lattice, while the tartrate core establishes a robust, 3D hydrogen-bonding network with the primary amine. This causality directly results in the formation of highly ordered, prismatic blocks with exceptional resolution (0.76 Å) and a near-perfect Flack parameter.
Workflow Visualization
Workflow for the resolution and X-ray crystallographic analysis of chiral amine salts.
Step-by-Step Experimental Methodologies
The following protocols represent a self-validating system. Success at each stage guarantees the viability of the next, minimizing wasted diffractometer time.
Protocol A: Diastereomeric Salt Formation
-
Dissolution: Dissolve 1.0 equivalent of racemic 1-(4-Bromo-2-methylphenyl)ethan-1-amine in a minimal volume of hot methanol (60°C).
-
Addition: Slowly add 1.0 equivalent of Di-p-toluoyl-D-tartaric acid (D-DTTA) dissolved in hot methanol.
-
Equilibration: Stir the mixture at 60°C for 30 minutes to ensure complete proton transfer and thermodynamic equilibration.
-
Precipitation: Allow the solution to cool ambiently to 20°C. Filter the resulting precipitate. Validation check: Analyze the diastereomeric excess (d.e.) of the solid via chiral HPLC. If d.e. > 95%, proceed to crystallization.
Protocol B: Vapor Diffusion Crystallization (Optimal Method)
Causality Note: Fast evaporation causes rapid nucleation, leading to microcrystalline powders. Vapor diffusion slowly alters the dielectric constant of the solvent system, keeping the solution in the metastable zone for optimal single-crystal growth.
-
Inner Vial: Dissolve 50 mg of the highly enriched diastereomeric salt in 0.5 mL of methanol inside a 2-dram glass vial. Leave the vial uncapped.
-
Outer Vial: Place the 2-dram vial inside a larger 20-mL scintillation vial containing 3 mL of diethyl ether (the antisolvent).
-
Sealing: Cap the outer 20-mL vial tightly with a PTFE-lined cap.
-
Incubation: Store undisturbed at room temperature for 3 to 7 days. Diethyl ether will slowly diffuse into the methanol, yielding large, prismatic blocks.
Protocol C: X-Ray Mounting and Data Collection
-
Harvesting: Transfer the crystals directly from the mother liquor into a drop of Paratone-N oil on a glass slide. Causality Note: Removing crystals into dry air often causes rapid desolvation, destroying the crystal lattice. The oil acts as a protective barrier.
-
Selection: Under a polarized light microscope, select a single block that extinguishes light uniformly upon rotation (verifying it is not a twinned crystal).
-
Mounting: Mount the crystal on a polyimide cryoloop and immediately transfer it to the diffractometer under a cold nitrogen stream (100 K). Freezing the crystal reduces atomic thermal motion, drastically improving high-angle diffraction intensities.
-
Data Collection: Utilize Cu-K
radiation to maximize the anomalous scattering signal ( ) of the bromine atom, ensuring a highly accurate Flack parameter calculation.
References
- Title: CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation Source: ResearchGate URL
- Source: PubMed (NIH)
- Title: Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess Source: TCI Chemicals URL
- Title: Optical Resolution, Characterization, and X-Ray Crystal Structures of Diastereomeric Salts of Chiral Amino Acids with (S)-(−)
- Title: (R)-1-(4-Bromo-2-methylphenyl)
Sources
Analytical Quality Control of 1-(4-Bromo-2-methylphenyl)ethan-1-amine: A Comprehensive Method Comparison Guide
The compound 1-(4-Bromo-2-methylphenyl)ethan-1-amine (CAS: 2918779-86-7 for the hydrochloride salt) is a highly valuable chiral building block used in the synthesis of advanced pharmaceutical active ingredients (APIs)[1]. Because the pharmacological efficacy and safety profile of amine-containing drugs often depend entirely on a single enantiomer, establishing a rigorous, self-validating Quality Control (QC) strategy is not just best practice—it is a regulatory mandate.
As a Senior Application Scientist, I have structured this guide to objectively compare the leading analytical methodologies for assessing both the enantiomeric excess (chiral purity) and chemical purity of this halogenated phenylethylamine. By moving beyond basic procedural steps, this guide explores the mechanistic causality behind chromatographic choices, ensuring your laboratory aligns with the latest[2][3].
Analytical QC Decision Workflow
To establish a comprehensive control strategy, the analytical workflow must isolate specific critical quality attributes (CQAs). The diagram below illustrates the optimal decision tree for batch release.
Figure 1: Comprehensive analytical quality control workflow for chiral amine batch release.
Chiral Purity: Supercritical Fluid Chromatography (SFC) vs. Normal-Phase HPLC
Primary amines are notoriously difficult to separate on traditional Normal-Phase HPLC (NP-HPLC). The basic amine group acts as a strong hydrogen bond donor and acceptor, leading to severe secondary interactions with residual silanols on the chiral stationary phase (CSP). This results in broad, tailing peaks that compromise the Limit of Quantitation (LOQ).
The Causality of Choice: has emerged as the premier alternative[4]. SFC utilizes supercritical carbon dioxide (
Performance Comparison: Chiral Analysis
| Analytical Parameter | Chiral SFC-UV (Preferred) | Chiral NP-HPLC (Alternative) |
| Resolution ( | > 3.5 (Baseline separation) | ~ 1.8 (Marginal separation) |
| Peak Symmetry ( | 1.05 - 1.20 (Sharp) | 1.50 - 2.20 (Tailing) |
| Run Time | 4 - 6 minutes | 15 - 25 minutes |
| Solvent Consumption | < 5 mL organic solvent/run | ~ 20 mL organic solvent/run |
| Environmental Impact | Low (Green Chemistry, recycled | High (Hexane/Heptane usage) |
Self-Validating SFC Protocol for Enantiomeric Excess
This protocol is designed as a closed-loop, self-validating system where the System Suitability Test (SST) acts as the gatekeeper for data integrity.
-
System Preparation: Equip the SFC with a Chiralpak AD-H column (4.6 x 250 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 120 bar and column temperature to 35 °C.
-
Mobile Phase Formulation:
-
Component A: Medical-grade
. -
Component B (Modifier): Methanol containing 0.2% (v/v) Isopropylamine (IPA) and 0.1% (v/v) Trifluoroacetic acid (TFA). Mechanistic Note: The IPA/TFA buffer pair creates an ionic environment that perfectly neutralizes the primary amine's interactions with the stationary phase[4].
-
-
Isocratic Elution: Run at 80% A / 20% B at a flow rate of 3.0 mL/min.
-
Self-Validation (SST Injection): Inject a 5 µL racemic standard (1 mg/mL).
-
Acceptance Criteria: The resolution (
) between the (R) and (S) enantiomers must be . The tailing factor for both peaks must be . If these criteria fail, the system must be purged, as it indicates active site contamination.
-
-
Sample Analysis: Inject the production batch sample. Calculate the Enantiomeric Excess (ee%) based on relative peak areas detected at 220 nm.
Chemical Purity: Reversed-Phase HPLC (RP-HPLC) vs. GC-FID
When assessing chemical purity—specifically looking for synthetic precursors like 4-bromo-2-methylacetophenone or desbromo impurities—laboratories typically choose between Gas Chromatography (GC-FID) and Reversed-Phase HPLC (RP-HPLC).
The Causality of Choice: While GC-FID provides excellent orthogonal selectivity for volatile regioisomers, RP-HPLC is the superior choice for the overall chemical purity of halogenated amines . The reasoning is rooted in thermal stability. Brominated aromatic compounds can undergo trace thermal degradation or debromination in hot GC inlets (>250°C), creating artifact impurities that skew batch release data. RP-HPLC operates at near-ambient temperatures, preserving the structural integrity of 1-(4-Bromo-2-methylphenyl)ethan-1-amine while effectively separating it from non-volatile related substances.
Performance Comparison: Chemical Purity
| Analytical Parameter | RP-HPLC-UV (C18) | GC-FID (DB-5) |
| Thermal Degradation Risk | None (Analyzed at 30°C) | Moderate (Inlet at 250°C) |
| Selectivity for Precursors | Excellent (Baseline resolution) | Good |
| Selectivity for Regioisomers | Good (Requires optimized gradient) | Excellent (High theoretical plates) |
| Limit of Quantitation (LOQ) | 0.05% area | 0.10% area |
Self-Validating RP-HPLC Protocol for Related Substances
-
Column Selection: Use a high-density, end-capped C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) to minimize secondary silanol interactions.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Ultrapure Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Mechanistic Note: 1-(4-Bromo-2-methylphenyl)ethan-1-amine has a predicted pKa of ~9.0[7]. The 0.1% TFA lowers the pH to ~2.0, fully protonating the amine. This prevents partial ionization (which causes peak splitting) and acts as an ion-pairing reagent to increase retention on the hydrophobic C18 phase.
-
-
Gradient Program: 5% B to 95% B over 15 minutes, holding for 3 minutes. Flow rate: 1.0 mL/min.
-
Self-Validation (SST Injection): Inject a sensitivity resolution solution containing the API and 0.1% of 4-bromo-2-methylacetophenone.
-
Acceptance Criteria: The Signal-to-Noise (S/N) ratio of the impurity must be
. The resolution between the amine and the ketone precursor must be .
-
-
Sample Analysis: Monitor at 210 nm (optimal for the aromatic ring absorption).
Method Validation & Lifecycle Management (ICH Q2(R2))
To ensure trustworthiness, the protocols described above must not exist in a vacuum; they must be validated according to the, which was recently modernized to align with ICH Q14 (Analytical Procedure Development)[2][3][8].
Figure 2: Analytical procedure validation lifecycle integrating ICH Q2(R2) and Q14 guidelines.
Under ICH Q2(R2), the validation of these methods for 1-(4-Bromo-2-methylphenyl)ethan-1-amine must explicitly demonstrate Specificity (unequivocal assessment of the analyte in the presence of impurities)[9], Linearity (across the reportable range, typically 80-120% of the nominal concentration for assays)[8], and Robustness (reliability against deliberate variations in method parameters like SFC backpressure or HPLC column temperature)[2].
References
-
ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL:[Link]
-
Extend Your Application Reach with Achiral and Chiral SFC Columns (SFC Primer) Source: Agilent Technologies URL:[Link]
Sources
- 1. Bromo ethane | Sigma-Aldrich [sigmaaldrich.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. QbD Group â Your Strategic Partner in Life Sciences | Regulatory & Quality Consulting [qbdgroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-(4-BROMO-2-METHYLPHENYL)ETHAN-1-AMINE | 1270381-65-1 [m.chemicalbook.com]
- 8. database.ich.org [database.ich.org]
- 9. youtube.com [youtube.com]
Validation of a New Synthetic Route for 1-(4-Bromo-2-methylphenyl)ethan-1-amine: Biocatalytic Transamination vs. Direct Asymmetric Reductive Amination
Executive Summary
The synthesis of enantiopure benzylic amines is a critical path in the development of numerous active pharmaceutical ingredients (APIs). Historically, the synthesis of chiral primary amines like 1-(4-Bromo-2-methylphenyl)ethan-1-amine relied heavily on transition-metal-catalyzed Direct Asymmetric Reductive Amination (DARA). However, stringent requirements for enantiomeric purity and the push for green chemistry have driven the adoption of engineered biocatalysts.
This guide objectively compares a newly validated Biocatalytic Transamination route against the traditional Ru-Catalyzed DARA approach. By dissecting the mechanistic causality, quantitative performance, and self-validating experimental protocols, this document provides a definitive framework for selecting the optimal synthetic strategy for scale-up.
Mechanistic Rationale & Causality
Route A: Biocatalytic Transamination (The New Standard)
Enzymatic transamination utilizes an engineered
-
The Causality of Equilibrium: The fundamental challenge in biocatalytic transamination is overcoming the unfavorable thermodynamic equilibrium. By utilizing isopropylamine as the amine donor in massive excess (10 equivalents), we leverage Le Chatelier’s principle. As isopropylamine donates its amino group, it converts to acetone. The continuous displacement of this equilibrium ensures complete conversion.
-
Stereocontrol: The engineered active site of the
-transaminase provides a highly constrained binding pocket that perfectly differentiates the bulky 4-bromo-2-methylphenyl group from the methyl group, guaranteeing strict stereocontrol (>99% ee) without the need for high-pressure hydrogen or heavy metals [2].
Route B: Transition-Metal Catalyzed DARA (The Alternative)
DARA is a single-pot process that couples imine formation with asymmetric hydrogenation. The ketone is treated with an ammonia source and a Lewis acid to form an imine intermediate, which is subsequently reduced using a chiral ruthenium catalyst (e.g., Ru-dtbm-Segphos) under H2 gas[3].
-
The Causality of Chemoselectivity: The primary failure mode in DARA is the competing direct reduction of the starting ketone, which yields a racemic alcohol byproduct [4]. The addition of a Lewis acid like Ti(OiPr)4 is not arbitrary; it accelerates the condensation rate of the imine intermediate, kinetically outcompeting the direct ketone reduction pathway.
-
Ligand Bite Angle: The choice of the dtbm-Segphos ligand is dictated by its specific bite angle. The steric bulk of the di-tert-butyl-4-methoxyphenyl (dtbm) groups creates a rigid chiral environment necessary to differentiate the two sides of the planar imine during hydride transfer, achieving ~94% ee [3].
Workflow Visualization
Fig 1: Reaction workflows for Biocatalytic Transamination vs. Metal-Catalyzed DARA.
Quantitative Data Comparison
The following table summarizes the validated performance metrics for both synthetic routes at a 100-gram scale.
| Parameter | Route A: Biocatalytic Transamination | Route B: Ru-Catalyzed DARA |
| Catalyst System | Engineered | [RuCl2(dtbm-Segphos)(DMF)n] |
| Isolated Yield | 88% | 82% |
| Enantiomeric Excess | >99% (R) | 94% (R) |
| Reaction Conditions | 30 °C, Atmospheric Pressure, Aqueous | 50 °C, 30 bar H2, Methanol |
| E-factor (Est.) | ~15 (High aqueous waste) | ~5 (Solvent recoverable) |
| Primary Impurity | Unreacted Ketone (<1%) | Racemic Alcohol / Secondary Amine |
| Safety Profile | Benign (No pressurized gases) | High Risk (High-pressure H2) |
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems featuring strict In-Process Controls (IPCs).
Protocol A: Biocatalytic Transamination
-
Substrate Preparation: In a 2 L jacketed reactor, dissolve 4-bromo-2-methylacetophenone (100 mmol) in 100 mM potassium phosphate buffer (pH 8.0) containing 15% v/v DMSO. Causality: DMSO is critical here to disrupt the crystalline lattice of the hydrophobic ketone, ensuring bioavailability to the enzyme.
-
Cofactor & Donor Addition: Add PLP (1 mM) and isopropylamine (1 M, 10 equivalents). Adjust the pH back to 8.0 using 1 M HCl.
-
Biocatalyst Loading: Introduce the engineered
-transaminase (2 g/L). Stir at 30 °C at 400 rpm. -
Self-Validation Checkpoint (IPC): At
hours, extract a 1 mL aliquot with ethyl acetate and analyze via GC-FID. Validation Rule: The reaction is validated as complete only when the ketone peak area is <1% relative to the product. If >1%, the equilibrium has stalled; replenish isopropylamine (2 eq) and continue stirring. -
Workup & Isolation: Once validated, adjust the aqueous phase to pH 11 using 5 M NaOH to completely free-base the amine. Extract with methyl tert-butyl ether (MTBE) (3 x 500 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Final QA: Determine ee via chiral HPLC (Chiralcel OD-H column).
Protocol B: Ru-Catalyzed DARA
-
Imine Condensation: In a 1 L high-pressure Parr reactor under an inert N2 atmosphere, dissolve 4-bromo-2-methylacetophenone (100 mmol) in anhydrous methanol (500 mL). Add ammonium chloride (5 equivalents) and Ti(OiPr)4 (0.5 equivalents). Stir for 2 hours at room temperature.
-
Catalyst Addition: Add the pre-formed[RuCl2(dtbm-Segphos)(DMF)n] catalyst (0.5 mol%).
-
Hydrogenation: Seal the reactor. Purge the headspace with H2 gas three times to displace N2, then pressurize to 30 bar (435 psi). Heat the reaction to 50 °C with vigorous stirring (800 rpm) to overcome mass transfer limitations of the gas-liquid interface.
-
Self-Validation Checkpoint (IPC): Monitor the hydrogen mass flow meter. Validation Rule: The reaction is deemed complete when H2 uptake ceases (typically 12-16 hours). Depressurize safely and sample for GC-MS. The protocol is validated if the racemic alcohol byproduct is <3%.
-
Workup & Isolation: Filter the crude mixture through a tightly packed pad of Celite to remove titanium and ruthenium residues. Concentrate the filtrate, basify with 1 M NaOH, and extract with dichloromethane (DCM).
-
Purification: Convert the crude free-base to its HCl salt by bubbling HCl gas through the organic layer to precipitate the product and upgrade the ee via selective crystallization.
Conclusion
While Ru-Catalyzed DARA remains a powerful tool with a lower E-factor due to solvent recoverability, the Biocatalytic Transamination route is objectively superior for the synthesis of 1-(4-Bromo-2-methylphenyl)ethan-1-amine. The enzyme's ability to operate at ambient temperature and pressure, combined with its flawless stereocontrol (>99% ee), eliminates the need for hazardous high-pressure hydrogen and downstream chiral resolution, making it the recommended pathway for clinical and commercial scale-up.
References
-
Science (via Scribd). Biocatalytic Asymmetric Synthesis of Chiral Amines From Ketones Applied To Sitagliptin Manufacture.[Link]
-
ResearchGate. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.[Link]
-
American Chemical Society. Synthesis of non-canonical β-amino acid analogues via direct asymmetric reductive amination.[Link]
High-Purity (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine: A CoA-Driven Comparison Guide for Chiral Building Blocks
Executive Summary
In modern drug discovery and complex API synthesis, the integrity of chiral building blocks dictates the success of downstream asymmetric transformations. 1-(4-Bromo-2-methylphenyl)ethan-1-amine is a highly versatile bifunctional scaffold, featuring both a benzylic chiral primary amine and an aryl bromide handle suitable for transition-metal-catalyzed cross-coupling.
This guide objectively compares the experimental performance of Certificate of Analysis (CoA)-verified, high-purity (R)-enantiomer grades against unverified or racemic alternatives. By examining self-validating analytical protocols and downstream synthetic impacts, we provide researchers with a causal framework for selecting the appropriate grade of this critical intermediate.
Comparative Analysis: Verified Chiral Grade vs. Unverified Alternatives
A rigorous Certificate of Analysis (CoA) is not merely a regulatory checkbox; it is a predictive tool for reaction success. Trace impurities, particularly heavy metals and water, can poison sensitive nickel or palladium catalysts, while poor enantiomeric excess (ee%) propagates stereochemical errors into the final API[1].
The table below summarizes the quantitative differences between a premium, CoA-verified chiral grade and a standard unverified alternative.
Table 1: Quantitative Specification Comparison
| Analytical Parameter | High-Purity Chiral Grade (CoA Verified) | Standard / Unverified Grade | Analytical Methodology |
| Chemical Purity | RP-HPLC (UV 254 nm) | ||
| Enantiomeric Excess (ee) | Racemic ( | Chiral HPLC | |
| Trace Metals (e.g., Pd, Ni) | ICP-MS | ||
| Water Content | Karl Fischer Titration | ||
| Residue on Ignition (ROI) | Not Tested | Gravimetric Ashing |
Note: Corrected purity in premium CoAs is often calculated by factoring in Water Content (KF), Residue on Ignition (ROI), and Residual Solvents (RS) against the chromatographic purity[1].
Analytical Methodologies: Self-Validating Quality Control
To trust a CoA, one must understand the physical chemistry governing its analytical methods. Chiral HPLC is the gold standard for determining the enantiomeric purity of 1-(4-Bromo-2-methylphenyl)ethan-1-amine[2].
The Causality of Chiral Separation
The separation of the (R) and (S) enantiomers relies on transient diastereomeric interactions with a Chiral Stationary Phase (CSP). For this specific amine, polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) or Teicoplanin-based columns (e.g., CHIROBIOTIC® T) are highly effective[3]. The ortho-methyl group on the phenyl ring restricts the conformational flexibility of the benzylic amine. This steric hindrance amplifies the energy difference (
Caption: Mechanism of chiral recognition highlighting steric-driven differential retention on the CSP.
Protocol 1: Chiral HPLC for ee% Determination
This self-validating protocol ensures reproducible quantification of enantiomeric excess.
-
Sample Preparation: Dissolve 1.0 mg of the amine in 1.0 mL of a Hexane/Isopropanol (90:10) mixture.
-
Column Selection: Chiralcel OD-H or equivalent (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
-
Mechanistic Note: The addition of 0.1% Diethylamine (DEA) is critical. As a basic modifier, DEA competitively binds to residual free silanols on the silica support, preventing the primary amine analyte from undergoing non-specific secondary interactions that cause severe peak tailing[2].
-
-
Flow Rate: 1.0 mL/min at an isothermal column temperature of 25 °C.
-
Detection: UV absorbance at 254 nm.
-
Data Analysis: Calculate ee% using the formula:
.
Experimental Impact: Downstream Performance
The true value of a CoA-verified chiral grade is realized during complex synthetic workflows, such as the Buchwald-Hartwig C-N cross-coupling.
The Causality of Stereoretention
Traditional Palladium-catalyzed aminations of benzylic amines often suffer from base-mediated racemization or
Caption: Workflow demonstrating how CoA-verified purity directly dictates the success of stereoretentive coupling.
Protocol 2: Stereoretentive Ni-Catalyzed C-N Cross-Coupling
This protocol demonstrates the coupling of the aryl bromide moiety of the verified grade with a secondary amine, maintaining the integrity of the benzylic chiral center.
-
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried reaction vial with a magnetic stir bar.
-
Reagent Addition: Add (R)-1-(4-Bromo-2-methylphenyl)ethan-1-amine (1.0 equiv, verified ee > 99%), a secondary amine coupling partner (1.2 equiv), and anhydrous
(3.0 equiv).-
Mechanistic Note:
is chosen over stronger bases like to prevent the deprotonation of the acidic benzylic proton, thereby suppressing racemization[6].
-
-
Catalyst Loading: Add the air-stable Nickel pre-catalyst, e.g., (CyPAd-DalPhos)Ni(o-tolyl)Cl (5 mol%)[7].
-
Solvent: Suspend the mixture in anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.
-
Reaction: Remove the vial from the glovebox and stir at 50 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Validation: Confirm the retention of stereochemistry (ee > 98%) using the Chiral HPLC method detailed in Protocol 1.
Conclusion
The selection of 1-(4-Bromo-2-methylphenyl)ethan-1-amine should be strictly guided by analytical validation. As demonstrated, the physical properties of the ortho-methyl benzylic amine demand highly specific chiral stationary phases for accurate ee% determination. Furthermore, the compound's application in advanced, stereoretentive cross-coupling reactions is entirely reliant on the absence of trace metal and moisture impurities. Utilizing a CoA-verified, high-purity grade is not an operational luxury, but a fundamental requirement for reproducible chemical synthesis.
References
- Cayman Chemical.
- BenchChem. "High-Purity (R)-Bornylamine: A Technical Guide for Researchers." benchchem.com.
- Sigma-Aldrich. "Astec CHIROBIOTIC T Chiral (5 μm) HPLC Columns." sigmaaldrich.com.
- Adhikari, S., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Canadian Science Publishing. "Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles." cdnsciencepub.com.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Safety Operating Guide
Personal protective equipment for handling 1-(4-Bromo-2-methylphenyl)ethan-1-amine
As a Senior Application Scientist, handling specialized chiral building blocks like 1-(4-Bromo-2-methylphenyl)ethan-1-amine requires moving beyond basic compliance. To ensure absolute laboratory safety and operational integrity, we must understand the mechanistic causality behind the chemical's hazards.
This compound is a halogenated, substituted phenylethylamine. The primary amine group is highly nucleophilic and basic, meaning it will rapidly degrade lipid bilayers and cellular proteins upon contact, causing severe burns [1]. Furthermore, the addition of the bromo- and methyl- substituents on the aromatic ring significantly increases the molecule's lipophilicity (LogP). This structural feature enhances dermal penetration, meaning systemic toxicity can occur rapidly if the skin barrier is breached [2].
The following self-validating protocols and logistical plans are designed to mitigate these specific physicochemical risks.
Quantitative Hazard Profile & PPE Selection Matrix
To effectively protect against the corrosive and toxic nature of this compound, personal protective equipment (PPE) must be selected based on chemical resistance data, not just general laboratory standards.
Table 1: Hazard Classification & Physicochemical Indicators
| Hazard Code | Description | Mechanistic Driver |
|---|---|---|
| H314 | Causes severe skin burns and eye damage | Amine basicity drives rapid saponification of dermal lipids. |
| H302 / H312 | Harmful if swallowed or in contact with skin | High lipophilicity enhances rapid systemic absorption. |
| H412 | Harmful to aquatic life | Halogenated aromatic stability prevents rapid biodegradation. |
Table 2: Mandatory PPE Matrix and Selection Rationale
| PPE Category | Required Specification | Causality & Rationale |
|---|---|---|
| Hand Protection | Heavy-duty Nitrile (≥0.11 mm) or Butyl rubber gloves | Amines readily permeate thin latex. Butyl rubber provides superior resistance to lipophilic basic compounds, preventing dermal burns [3]. |
| Eye/Face Protection | Tight-fitting chemical safety goggles + full face shield | Prevents irreversible corneal damage from accidental splashing, aerosolization, or vapor exposure. |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron | Protects against systemic toxicity via dermal absorption facilitated by the compound's lipophilic brominated ring. |
| Respiratory | Class II Fume Hood; NIOSH-approved respirator with ABEK filter (if outside hood) | Mitigates inhalation of corrosive vapors that cause severe respiratory tract mucosal burns [1]. |
Operational Workflow: Step-by-Step Handling Protocol
Every operational step must function as a self-validating system to ensure environmental control before the chemical is ever exposed to the atmosphere.
Phase 1: Pre-Operational Setup & Validation
-
Environmental Verification: Ensure the operation is conducted in a certified Class II chemical fume hood.
-
Validation Step: Check the digital airflow monitor. The face velocity must read between 80–120 feet per minute (fpm). If the monitor reads <80 fpm, abort the operation immediately.
-
-
Equipment Preparation: Gather all required glassware, inert transfer syringes (glass or PTFE-lined), and a secondary containment tray.
-
Causality: Amines can degrade certain standard plastics over time. Using a secondary tray ensures that any localized micro-spills during pipetting are mechanically contained, preventing cross-contamination of the hood surface.
-
Phase 2: Execution & Handling
-
Dispensing: Use a positive displacement pipette or a glass syringe for volumetric transfer.
-
Causality: Substituted arylalkylamines can be dense or viscous. Positive displacement prevents the aerosolization and vapor-lock errors common with standard air-displacement pipettes.
-
-
Reaction Integration: If adding the amine to an acidic or reactive solution, perform the addition dropwise over an ice bath.
-
Validation Step: Monitor the reaction temperature continuously. An exothermic acid-base neutralization will occur; maintaining the internal temperature below 20°C prevents the volatilization of unreacted amine into the operator's breathing zone.
-
Phase 3: Post-Operation Decontamination
-
Tool Cleansing: Rinse all spatulas, syringes, and glassware with a mild acidic solution (e.g., 5% acetic acid or 0.1M HCl) inside the fume hood, followed by copious amounts of water.
-
Causality: The mild acid protonates the amine, converting it into a highly water-soluble ammonium salt, which is easily flushed away without triggering a violent exothermic reaction.
-
-
Surface Validation: Swab the primary work area and secondary containment tray with a moistened pH indicator strip.
-
Validation Step: A pH reading of 6–7 confirms the complete neutralization and absence of residual basic amine.
-
Spill Response & Neutralization Plan
In the event of a spill, standard organic solvent cleanup procedures are insufficient and potentially dangerous.
Workflow for localized spill response and decontamination of reactive halogenated amines.
Step-by-Step Spill Protocol:
-
Isolate: Stop all active ventilation outside the fume hood to prevent vapor spread.
-
Contain: Surround and cover the spill with an inert absorbent like dry sand or vermiculite. Crucial Causality: Never use sawdust or combustible organic absorbents, as the basic amine can trigger an exothermic reaction leading to auto-ignition [2].
-
Collect: Use non-sparking plastic or PTFE tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene container.
-
Neutralize: Wash the spill surface with 5% acetic acid to neutralize residual amine, followed by a thorough water rinse. Validate the surface with pH paper.
Waste Management & Disposal Plan
-
Segregation: Collect all amine-contaminated waste (liquids, gloves, paper towels, and absorbent sand) in a dedicated, clearly labeled "Corrosive/Toxic Basic Waste" high-density polyethylene (HDPE) container.
-
Incompatibility Warning: Never mix amine waste with strong oxidizing agents (e.g., nitric acid, peroxides) or heavy metal solutions. Mixing these will trigger violent exothermic reactions or the formation of shock-sensitive complexes [3].
-
Final Disposal: Transfer the sealed HDPE container to your Environmental Health and Safety (EHS) department. The mandatory disposal route for halogenated organic amines is high-temperature incineration equipped with alkaline scrubbers to safely neutralize the resulting hydrogen bromide (HBr) and nitrogen oxide (NOx) gases.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
